molecular formula C10H10N2S B1349123 (2-Phenyl-1,3-thiazol-5-yl)methanamine CAS No. 298705-56-3

(2-Phenyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B1349123
CAS No.: 298705-56-3
M. Wt: 190.27 g/mol
InChI Key: PKLIUDDDCZOCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIUDDDCZOCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344290
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298705-56-3
Record name 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-thiazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1047620-81-4 (for hydrochloride salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted thiazole derivative. The core structure features a phenyl group at the 2-position and a methanamine group at the 5-position of the 1,3-thiazole ring. The hydrochloride salt is a common form for handling and formulation.

PropertyValueSource
CAS Number 1047620-81-4 (hydrochloride)[1]
Molecular Formula C₁₀H₁₀N₂SNot explicitly cited
Molecular Weight 190.26 g/mol Not explicitly cited
Appearance Solid (predicted)Not explicitly cited

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable α-haloketone and a thioamide. For the synthesis of the 2-phenyl-1,3-thiazole core, benzaldehyde and a source of ammonia and sulfur, or thiobenzamide, could be utilized in a variation of the Hantzsch synthesis. Subsequent functionalization at the 5-position would be required to introduce the aminomethyl group.

A more direct approach would involve starting with a precursor already containing the 5-position functional group or a group that can be readily converted to it. For instance, the synthesis could proceed via the following key steps:

  • Formation of a 5-substituted-2-phenylthiazole: This could be achieved by reacting thiobenzamide with a 3-halo-1,1-disubstituted propan-2-one derivative where one of the substituents can be converted to a protected amine or a precursor.

  • Introduction of the aminomethyl group: Alternatively, starting with 2-phenyl-1,3-thiazole, a formylation reaction at the 5-position followed by reductive amination could yield the target compound. Another possibility is the chloromethylation of the 2-phenylthiazole followed by reaction with an amine source.

The following diagram illustrates a generalized workflow for the Hantzsch thiazole synthesis, which is a foundational method for creating the core thiazole ring structure.

G Generalized Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone condensation Cyclocondensation alpha_haloketone->condensation thioamide Thioamide thioamide->condensation thiazole_derivative Thiazole Derivative condensation->thiazole_derivative

A generalized workflow for the Hantzsch thiazole synthesis.

Biological Activity and Potential Applications

Derivatives of 2-phenyl-1,3-thiazole are known to exhibit a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the activities of structurally related compounds suggest potential therapeutic applications.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as antifungal agents.[3] A notable mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.

The following diagram illustrates the potential mechanism of action as a CYP51 inhibitor.

G Potential Antifungal Mechanism of Action Compound This compound (or derivative) CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to

Inhibition of CYP51 disrupts ergosterol synthesis.
Antimicrobial and Antitumor Activities

The 2-phenyl-1,3-thiazole scaffold is also associated with antimicrobial and antitumor properties. The biological effects are often attributed to the interaction of these compounds with various molecular targets, including enzymes and receptors that are crucial for microbial metabolism or cancer cell proliferation. Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for similar compounds can be adapted.

General Procedure for Hantzsch Thiazole Synthesis

A typical procedure involves the reaction of an α-haloketone with a thioamide in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction mixture is then worked up to isolate the thiazole product. Purification is commonly achieved by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of a compound is often determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compound in a microtiter plate and inoculating with a standardized fungal suspension. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth after a defined incubation period.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related compounds, it holds potential as an antifungal, antimicrobial, and antitumor agent. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and mechanism of action. This guide provides a foundational resource to stimulate and support such investigations.

References

An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a core structure of a thiazole ring substituted with a phenyl group at the 2-position and a methanamine group at the 5-position. While this specific molecule is not extensively documented in peer-reviewed literature, the 2-phenylthiazole scaffold is a significant pharmacophore in medicinal chemistry. Derivatives of this class have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic pathway, and a summary of the biological activities and mechanisms of action of closely related 2-phenylthiazole analogues.

Core Compound Properties

This compound is a small molecule with the following key identifiers and physicochemical properties.

PropertyValue
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
IUPAC Name This compound
CAS Number 1047620-81-4 (for hydrochloride salt)[1]
Appearance Solid
InChI Key PKLIUDDDCZOCFU-UHFFFAOYSA-N
SMILES String NCC1=CN=C(S1)C2=CC=CC=C2

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the initial formation of a 2-phenylthiazole-5-carboxylate ester, which can then be converted to the corresponding amide, followed by reduction to the desired methanamine.

Synthetic Pathway cluster_0 Hantzsch Thiazole Synthesis cluster_1 Amidation cluster_2 Reduction A Benzothioamide C Ethyl 2-phenyl-1,3-thiazole-5-carboxylate A->C Reflux B Ethyl 3-bromo-2-oxopropanoate B->C E 2-Phenyl-1,3-thiazole-5-carboxamide C->E Ammonolysis D Ammonia D->E G This compound E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-5-carboxylate

  • To a solution of benzothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 3-bromo-2-oxopropanoate (1 equivalent).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 2-phenyl-1,3-thiazole-5-carboxylate.

Step 2: Synthesis of 2-Phenyl-1,3-thiazole-5-carboxamide

  • Dissolve ethyl 2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in a solution of ammonia in methanol.

  • Stir the mixture at room temperature in a sealed vessel until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure to obtain the crude 2-phenyl-1,3-thiazole-5-carboxamide.

  • Purify the product by recrystallization.

Step 3: Reduction to this compound

  • In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2-phenyl-1,3-thiazole-5-carboxamide (1 equivalent) in THF to the suspension.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction to 0°C and quench carefully by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Biological Activities of the 2-Phenylthiazole Scaffold

While specific biological data for this compound is scarce, the broader class of 2-phenylthiazole derivatives has been extensively studied and shown to possess a variety of biological activities.

Biological ActivityExample Compound ClassQuantitative Data Example (for related compounds)Reference
Antifungal 2-Phenylthiazole derivativesCompound 10c: EC₅₀ values of 4.90 µg/mL against Sclerotinia sclerotiorum and 7.57 µg/mL against Botrytis cinerea.[2]
Anticancer 2-Amino-4-phenylthiazole derivativesCompound 10: IC₅₀ = 2.01 µM against HT29 human cancer cells.[3]
Anticancer 2-Amino-thiazole-5-carboxylic acid phenylamide derivativesCompound 6d: IC₅₀ = 20.2 µM against MCF-7 and 21.6 µM against HT-29 cells.[4]
Antibacterial Phenylthiazole derivativesPotent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[5]

Mechanisms of Action and Signaling Pathways

The mechanisms of action for 2-phenylthiazole derivatives are diverse and depend on the specific substitutions on the core scaffold.

Antifungal Mechanism of Action

Certain 2-phenylthiazole derivatives exhibit antifungal properties by targeting essential fungal cellular processes. One identified mechanism is the inhibition of chitin synthase, which is crucial for the formation of the fungal cell wall.[2] Another significant target for azole-containing antifungals, which includes some thiazole derivatives, is the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[6]

Antifungal Mechanism cluster_0 Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Anticancer Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives has been attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[3] These include targets such as EGFR/VEGFR kinases, Akt, and others involved in key signaling pathways that regulate cell growth, angiogenesis, and apoptosis. For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, including those of the lung, cervix, and colon.[3]

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific data on this molecule is limited, the extensive research on related 2-phenylthiazole derivatives provides a strong foundation for future investigation. The proposed synthetic route offers a viable method for obtaining this compound for further study. The known antifungal, anticancer, and antibacterial activities of this structural class, along with identified mechanisms of action, highlight promising avenues for the exploration of this compound and its derivatives as novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential applications in medicine.

References

An In-depth Technical Guide to the Structure Elucidation of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-phenyl-1,3-thiazol-5-yl)methanamine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted spectroscopic data with established analytical principles to offer a robust framework for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a phenyl-substituted thiazole ring with a methanamine group at the 5-position. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S--INVALID-LINK--
Molecular Weight 190.26 g/mol --INVALID-LINK--
Appearance Solid (predicted)--INVALID-LINK--
InChI 1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2--INVALID-LINK--
InChI Key PKLIUDDDCZOCFU-UHFFFAOYSA-N--INVALID-LINK--
SMILES NCC1=CN=C(S1)C2=CC=CC=C2--INVALID-LINK--

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis, followed by reductive amination. This well-established methodology offers a reliable route to the target compound from commercially available starting materials.

Experimental Protocol

Step 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

  • To a solution of thiobenzamide (1 equivalent) in ethanol, add 3-bromo-2-oxopropanal (1 equivalent).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-1,3-thiazole-5-carbaldehyde.

Step 2: Reductive Amination to this compound

  • Dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Synthesis Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reductive Amination Thiobenzamide Thiobenzamide Ethanol Ethanol, Reflux Thiobenzamide->Ethanol Bromopropanal 3-Bromo-2-oxopropanal Bromopropanal->Ethanol Aldehyde 2-Phenyl-1,3-thiazole-5-carbaldehyde Ethanol->Aldehyde Cyclization Methanol Methanol, RT Aldehyde->Methanol AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Methanol NaBH3CN Sodium Cyanoborohydride NaBH3CN->Methanol FinalProduct This compound Methanol->FinalProduct Reduction G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Structure Confirmation MS Mass Spectrometry (Molecular Weight = 190) Fragments Fragmentation Analysis (Phenyl, Thiazole moieties) MS->Fragments NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Connectivity Mapping (Proton/Carbon environment) NMR->Connectivity IR IR Spectroscopy (Functional Groups) FuncGroups Functional Group ID (-NH₂, C=N, Aromatic C-H) IR->FuncGroups Structure Proposed Structure: This compound Fragments->Structure Connectivity->Structure FuncGroups->Structure

The Diverse Biological Landscape of 2-Phenyl-1,3-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the potent anticancer activity of 2-phenyl-1,3-thiazole derivatives against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. One of the most active compounds, a 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group, demonstrated up to 48% activity in these assays.[1] Another study focused on a series of thiazole derivatives screened for their cytotoxic activity against the Leukemia HL-60 cell line. Compound 4b emerged as a particularly promising candidate, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2] This compound increased the concentration of caspase-3 by four-fold compared to the untreated control, indicating its pro-apoptotic mechanism.[2]

Further research into naphthalene-azine-thiazole hybrids identified a compound (6a) with significant anticancer activity, particularly against the OVCAR-4 ovarian cancer cell line, with an IC50 of 1.569 ± 0.06 μM.[3] This compound was also found to inhibit PI3Kα with an IC50 of 0.225 ± 0.01 μM.[3] Additionally, newly synthesized thiazole derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4][5] Compound 4c, in one study, showed potent activity with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively.[4] Another study highlighted chlorine-containing derivatives (11c and 6g) as the most potent against HepG-2, MCF-7, and HCT-116 cell lines.[5]

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineActivity MetricValue (µM)Reference
4b Leukemia HL-60IC501.3 ± 0.29[2]
6a Ovarian OVCAR-4IC501.569 ± 0.06[3]
6a PI3Kα (enzyme)IC500.225 ± 0.01[3]
4c Breast MCF-7IC502.57 ± 0.16[4]
4c Liver HepG2IC507.26 ± 0.44[4]
4b (bromide) Breast MCF-7IC5031.5 ± 1.91[4]
5 (acetoxy) Breast MCF-7IC5028.0 ± 1.69[4]
11c Liver HepG-2IC50~4 µg/mL[5]
6g Liver HepG-2IC50~7 µg/mL[5]
11c Breast MCF-7IC50~3 µg/mL[5]
6g Breast MCF-7IC50~4 µg/mL[5]
11c Colorectal HCT-116IC50~7 µg/mL[5]
6g Colorectal HCT-116IC50~12 µg/mL[5]

Signaling Pathway in Cancer

anticancer_pathway Thiazole 2-Phenyl-1,3-Thiazole Derivative (e.g., 6a) PI3K PI3Kα Thiazole->PI3K Inhibition Caspase3 Caspase-3 Activation Thiazole->Caspase3 Induction CellCycleArrest G2/M Phase Cell Cycle Arrest Thiazole->CellCycleArrest Induction Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of 2-phenyl-1,3-thiazole derivatives.

Antimicrobial and Antifungal Activity

The 2-phenyl-1,3-thiazole core is also a key feature in compounds with significant antimicrobial and antifungal properties.[6][7][8][9] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One study reported the synthesis of 2-phenylacetamido-thiazole derivatives with potent inhibitory activity against Escherichia coli KAS III (ecKAS III).[7] The most active derivative exhibited MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria and an IC50 value of 5.3 μM against ecKAS III.[7] Another series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for their antimicrobial activity.[10] Compound 3e from this series showed a high growth inhibitory effect, with a MIC of 31.25 μg/mL against Gram-positive bacteria and 7.81 μg/mL against Candida strains.[10]

Furthermore, a series of 2-phenylthiazole derivatives were designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungi.[11] Compound B9 from this series demonstrated potent activity against seven clinically common susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[11] Novel 2-phenyl thiazole derivatives have also been evaluated as potential fungicides, with one compound (10c) showing excellent in vitro activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis, with EC50 values of 4.90, 7.57, and 7.84 mg/L, respectively.[12]

Quantitative Antimicrobial and Antifungal Activity Data
Compound IDOrganismActivity MetricValue (µg/mL)Reference
16 E. coli, P. aeruginosa, B. subtilis, S. aureusMIC1.56 - 6.25[7]
16 E. coli KAS III (enzyme)IC505.3 µM[7]
12 S. aureus, E. coli, A. nigerMIC125 - 150[6]
11 S. aureus, E. coli, A. nigerMIC150 - 200[6]
3e Gram-positive bacteriaMIC31.25[10]
3e Candida strainsMIC7.81[10]
10c S. sclerotiorumEC504.90 mg/L[12]
10c B. cinereaEC507.57 mg/L[12]
10c R. cerealisEC507.84 mg/L[12]
5k R. solanacearumEC502.23[13]
5b S. sclerotiorumEC503.89[13]
10g, 10h, 10i, 10j, 10o, 10t P. mirabilisZone of InhibitionGood activity[14]

Anti-inflammatory Activity

Substituted phenyl thiazole derivatives have also been investigated for their anti-inflammatory properties.[15] A study involving the synthesis of 2-substituted-N-(4-substituted-phenylthiazol-2yl) acetamides demonstrated appreciable anti-inflammatory activity in carrageenan and formalin-induced rat paw edema models.[15] In particular, a nitro-substituted thiazole derivative (3c) showed better activity at the 3rd hour compared to the standard drug, nimesulide.[15]

Experimental Protocols

General Synthesis of 2-Phenyl-1,3-Thiazole Derivatives (Hantzsch Thiazole Synthesis)

The most common method for synthesizing the 2-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis.[10] This typically involves the cyclocondensation of an α-haloketone with a thioamide.

Materials:

  • Substituted α-bromoketone

  • Substituted thiobenzamide

  • Base (e.g., sodium bicarbonate, pyridine)

  • Solvent (e.g., ethanol, acetone)

Procedure:

  • The substituted thiobenzamide (1 equivalent) is dissolved in a suitable solvent.

  • The substituted α-bromoketone (1 equivalent) is added to the solution.

  • A base is added, and the reaction mixture is typically heated under reflux for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions (temperature, time).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Drug Discovery Workflow

workflow Synthesis Synthesis of 2-Phenyl-1,3-Thiazole Derivatives (Hantzsch reaction) Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, EC50) Screening->Antimicrobial AntiInflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Screening->AntiInflammatory DataAnalysis Data Analysis and SAR Studies Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow for the discovery of bioactive compounds.

This guide provides a snapshot of the extensive research into the biological activities of 2-phenyl-1,3-thiazole derivatives. The versatility of this scaffold continues to make it a promising area for the development of new therapeutic agents.

References

Technical Guide: Solubility Profile of (2-Phenyl-1,3-thiazol-5-yl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various organic solvents is a critical preliminary step in drug discovery and development. This technical guide addresses the solubility of (2-Phenyl-1,3-thiazol-5-yl)methanamine. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols for qualitative solubility analysis, a predictive summary of expected solubility based on the compound's structure, and a logical workflow for these experimental procedures. This guide is intended to equip researchers with the necessary methodology to establish a foundational understanding of the physicochemical properties of this compound.

Introduction to Solubility Profiling

Solubility is a fundamental physicochemical property that influences a compound's behavior in both biological and synthetic environments. For a potential drug candidate like this compound, understanding its solubility is paramount for formulation development, preclinical testing, and process chemistry. The principle of "like dissolves like" is a guiding concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The presence of a primary amine and a phenyl-thiazole moiety in the target compound suggests a degree of polarity and the potential for acid-base interactions, which will significantly influence its solubility profile.

Predicted Solubility of this compound

Based on the structure of this compound, which contains a polar primary amine group and a relatively non-polar phenylthiazole core, a qualitative prediction of its solubility can be made. The amine group can act as a hydrogen bond donor and acceptor, which should facilitate solubility in polar protic solvents.[1] Conversely, the aromatic and heterocyclic rings contribute to its lipophilicity, suggesting potential solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the larger non-polar phenylthiazole structure.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can accept hydrogen bonds and have strong dipole moments, which should effectively solvate the molecule.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and are often good solvents for a wide range of organic compounds.
Aqueous Acid 5% Hydrochloric AcidSolubleThe basic primary amine will be protonated to form a water-soluble hydrochloride salt.[3]
Aqueous Base 5% Sodium HydroxideInsolubleAs a basic compound, it is not expected to react with or be solubilized by a basic solution.

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative solubility of this compound.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Water (distilled or deionized)

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Hexane

  • Toluene

  • Dichloromethane

  • 5% (w/v) Hydrochloric Acid

  • 5% (w/v) Sodium Hydroxide

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The majority of the solid remains undissolved.

  • pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution using pH paper to confirm its basic nature. An aqueous solution of an amine is expected to be basic.[3]

  • Systematic Testing: Perform the solubility test for each solvent listed in Table 1, following the logical progression outlined in the workflow diagram below.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the qualitative solubility analysis of this compound.

Solubility_Workflow cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility start Start with this compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble / Sparingly Soluble test_water->water_insoluble No test_polar_protic Test Polar Protic (Methanol, Ethanol) water_soluble->test_polar_protic test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble Soluble (Confirms Base) test_hcl->hcl_soluble Soluble test_naoh Test Solubility in 5% NaOH hcl_soluble->test_naoh naoh_insoluble Insoluble (Expected) test_naoh->naoh_insoluble naoh_insoluble->test_polar_protic test_polar_aprotic Test Polar Aprotic (DMSO, DMF) test_polar_protic->test_polar_aprotic test_chlorinated Test Chlorinated (DCM) test_polar_aprotic->test_chlorinated test_nonpolar Test Non-Polar (Hexane, Toluene) test_chlorinated->test_nonpolar end_point End of Qualitative Analysis test_nonpolar->end_point

Caption: Workflow for qualitative solubility testing.

Conclusion

References

The Pharmacological Potential of (2-Phenyl-1,3-thiazol-5-yl)methanamine: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenyl-1,3-thiazol-5-yl)methanamine belongs to the versatile class of 2-phenylthiazole derivatives, a scaffold of significant interest in medicinal chemistry. While direct experimental data on the mechanism of action for this specific molecule is not extensively documented in publicly available literature, this whitepaper provides an in-depth, predictive analysis of its potential pharmacological activities and molecular targets. By examining the established biological profiles of structurally related 2-phenylthiazole and aminothiazole compounds, we extrapolate potential mechanisms, supported by a summary of relevant quantitative data and detailed experimental protocols. This guide serves as a foundational resource for researchers initiating studies on this compound, offering insights into its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Introduction: The Prominence of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1][3] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions.[1][4] Notably, the 2-phenylthiazole moiety is a key feature in several clinically approved drugs and investigational molecules, highlighting its importance in drug design.[4][5][6] This document focuses on the potential mechanisms of action of this compound, a member of this promising class of compounds.

Predicted Mechanisms of Action

Based on the extensive research on 2-phenylthiazole and aminothiazole derivatives, the following mechanisms of action are postulated for this compound.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial and antifungal properties.[7] The mechanism often involves the inhibition of essential microbial enzymes.

  • Antifungal Action via CYP51 Inhibition: A prominent mechanism for antifungal thiazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. It is plausible that this compound could act as a CYP51 inhibitor.

  • Antibacterial Action via Enzyme Inhibition: In bacteria, thiazole compounds have been shown to inhibit enzymes such as Sortase A (SrtA), which is crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria.[8] By inhibiting SrtA, these compounds can reduce bacterial virulence and biofilm formation. Another potential target is chitin synthase, which would affect the integrity of the fungal cell wall.[9] A related compound, (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, has shown activity against both Gram-positive and Gram-negative bacteria, suggesting interference with essential enzymatic pathways.[7]

Anticancer Activity

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[10] Several mechanisms have been identified for thiazole-containing anticancer compounds.

  • Kinase Inhibition: Many thiazole derivatives, including the FDA-approved drug Dasatinib, function as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[4][11] These kinases are often dysregulated in various cancers. This compound could potentially exhibit inhibitory activity against specific oncogenic kinases.

  • Antiproliferative Effects: Studies on various 2-amino-4-phenylthiazole derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including lung, cervical, and colon cancer cells.[10] The presence of the 2-aminothiazole core is often crucial for this cytotoxic activity.

Other Potential Activities

The versatility of the thiazole ring suggests that this compound may possess other pharmacological properties, such as:

  • Anti-inflammatory Activity: Thiazole derivatives have been reported to exhibit anti-inflammatory effects.[1][12]

  • Anticonvulsant Properties: Certain thiazole derivatives have shown promise as anticonvulsant agents.[1][7]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is scarce, the following tables summarize the biological activity of structurally similar compounds, providing a benchmark for future studies.

Table 1: Antimicrobial Activity of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride [7]

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Table 2: In Vitro Antifungal Activity of a 2-Phenylthiazole Derivative (Compound B9) against Clinically Susceptible Fungal Strains [5]

Fungal StrainMIC (µg/mL)
Candida albicans1-16 (range for various strains)
Other pathogenic fungiModerate activity

Table 3: Antiproliferative Activity of a 2-Amino-4-phenylthiazole Derivative (Compound 10) against Human Cancer Cell Lines [10]

Cancer Cell LineIC50 (µM)
HT29 (Colon)2.01
A549 (Lung)Not specified, but showed outstanding growth inhibitory effects
HeLa (Cervical)Not specified, but showed outstanding growth inhibitory effects
Karpas299Not specified, but showed outstanding growth inhibitory effects

Key Experimental Protocols

To investigate the predicted mechanisms of action of this compound, the following experimental protocols are recommended.

In Vitro Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assay (e.g., CYP51 Inhibition)

This protocol determines the inhibitory activity of a compound against a specific enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., recombinant CYP51), its substrate, and a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a specific time at an optimal temperature.

  • Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., spectrophotometry, chromatography).

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for evaluating the biological activity of this compound.

Potential_Antifungal_Mechanism cluster_pathway In Fungal Cell Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Maintains Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Disruption leads to

Caption: Predicted antifungal mechanism via CYP51 inhibition.

Potential_Antibacterial_Mechanism cluster_pathway In Gram-Positive Bacteria Compound This compound SrtA Sortase A (SrtA) Compound->SrtA Inhibition Virulence_Factors Virulence Factor Anchoring Bacterial_Virulence Bacterial Virulence & Biofilm Formation Virulence_Factors->Bacterial_Virulence Leads to Reduced_Infection Reduced Infection Bacterial_Virulence->Reduced_Infection Reduction leads to

Caption: Predicted antibacterial mechanism via Sortase A inhibition.

Experimental_Workflow Start Start: this compound Screening Primary Screening (Antimicrobial, Anticancer) Start->Screening Hit_Identified Hit Identification Screening->Hit_Identified Mechanism_Studies Mechanism of Action Studies (Enzyme Assays, Pathway Analysis) Hit_Identified->Mechanism_Studies Active End End Hit_Identified->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a molecule of high interest within the pharmacologically significant class of 2-phenylthiazole derivatives. While direct experimental evidence for its mechanism of action is pending, a comprehensive analysis of related compounds strongly suggests its potential as a potent antimicrobial and/or anticancer agent. The predicted mechanisms, including the inhibition of microbial enzymes like CYP51 and Sortase A, and the modulation of cancer-related signaling pathways, provide a solid foundation for future research.

The experimental protocols and quantitative data presented in this whitepaper are intended to guide the initial stages of investigation into the biological activities of this compound. Further studies are warranted to elucidate its precise molecular targets, delineate its signaling pathways, and evaluate its therapeutic potential in relevant preclinical models. Such research will be crucial in unlocking the full pharmacological value of this promising compound.

References

Potential Therapeutic Targets of (2-Phenyl-1,3-thiazol-5-yl)methanamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Phenyl-1,3-thiazol-5-yl)methanamine represents a core scaffold with significant potential in drug discovery. While specific research on this exact molecule is limited, the broader class of 2-phenylthiazole and aminothiazole derivatives has been extensively investigated, revealing a diverse range of biological activities and potential therapeutic applications. This technical guide consolidates the existing research on related compounds to illuminate the most promising therapeutic targets for this chemical series.

Antifungal Activity: Targeting Lanosterol 14α-Demethylase (CYP51)

A primary and well-documented therapeutic application for 2-phenylthiazole derivatives is in the development of novel antifungal agents. The key molecular target identified is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Several studies have focused on designing and synthesizing 2-phenylthiazole derivatives as CYP51 inhibitors. These efforts have yielded compounds with potent activity against a range of clinically relevant fungal pathogens, including fluconazole-resistant strains.[1]

Compound/DerivativeFungal Strain(s)IC50/MIC (µg/mL)Reference
Compound B9Candida albicans, other pathogenic fungiMIC: 1–16[1]
SCZ-14 (Lead Compound)Candida albicans, other pathogenic fungiMIC: 1–16[1]
Thiazol-2(3H)-imine 2eCandida parapsilosisMIC50: 1.23[2]
Thiazol-2(3H)-imine 2d, 2eCandida parapsilosisIC50: 2.37–2.47 µM (24h), 1.23-2.37 µM (48h)[2]

A common method for evaluating in vitro antifungal activity is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are serially diluted in a multi-well plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC/IC50: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. The IC50, the concentration that inhibits 50% of fungal growth, can be determined by spectrophotometric reading of the well absorbances.

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Ergosterol Precursors CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Phenylthiazole This compound Derivative Phenylthiazole->CYP51 Inhibition

Caption: Inhibition of CYP51 by 2-phenylthiazole derivatives disrupts ergosterol synthesis.

Anticancer Activity: Targeting Proliferative Pathways

Thiazole derivatives, including those with a 2-phenyl substitution, have demonstrated significant potential as anticancer agents.[3][4] These compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. While the exact mechanisms of action can vary, some derivatives have been designed based on the structures of known kinase inhibitors like Dasatinib, suggesting that they may target signaling pathways involved in cell growth and proliferation.[5]

Compound/DerivativeCell Line(s)IC50 (µM)Reference
Compound 6dK562 (Leukemia)Comparable to Dasatinib[5]
Compound 6dMCF-7 (Breast Cancer)20.2[5]
Compound 6dHT-29 (Colon Cancer)21.6[5]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeA-549, Bel7402, HCT-8Moderate activity (highest inhibition 48%)[4]
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesPC3, HT29, SKNMCVaried, some with notable activity[6]
2-amino-5-(pyridine-3yl)-1,3,4 thiadiazole derivativesDLA (Lymphoma)Moderate cytotoxic activity[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Anticancer_Workflow Start Design & Synthesis of 2-Phenylthiazole Derivatives InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro InVivo In Vivo Studies (e.g., Xenograft Models) Lead_Opt->InVivo End Preclinical Candidate InVivo->End

Caption: A typical workflow for the development of 2-phenylthiazole-based anticancer agents.

Antibacterial and Antimalarial Activities

The versatility of the thiazole scaffold extends to its potential in combating infectious diseases beyond fungi.

  • Antibacterial Activity: Various derivatives of phenylthiazole have been synthesized and evaluated for their antibacterial properties. For instance, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have shown excellent activity against plant pathogenic bacteria like Ralstonia solanacearum.[8] Other studies have also reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

  • Antimalarial Activity: Aminomethylthiazoles have been investigated as potential antimalarial agents. Structure-activity relationship (SAR) studies have been conducted on aminomethylthiazole pyrazole carboxamide derivatives, demonstrating in vitro antiplasmodial activity against Plasmodium falciparum.[10]

Compound/DerivativeOrganismActivity/EC50 (µg/mL)Reference
Compound 5kRalstonia solanacearumEC50: 2.23[8]
Compound 5hRalstonia solanacearumEC50: 6.66[8]
Compound 5iRalstonia solanacearumEC50: 7.20[8]
Aminomethylthiazole PCM1-006Plasmodium falciparum (NF54)IC50: 0.125 µM[10]
Other Potential Therapeutic Targets

The broad pharmacological spectrum of thiazole derivatives suggests a range of other potential therapeutic applications:

  • Anti-inflammatory and Analgesic Activity: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties.[11][12]

  • Anticonvulsant Activity: Certain thiazole derivatives have shown promise as anticonvulsant agents.[3][13]

  • Antiviral Activity: The thiazole nucleus is a component of some compounds with antiviral activity, including against HIV.[12][14]

  • Enzyme Inhibition: Derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as cholinesterases and α-glucosidase, suggesting potential in treating neurodegenerative diseases and diabetes.[15]

Conclusion

The this compound core structure is embedded within a chemical space rich with therapeutic potential. The extensive research on related 2-phenylthiazole and aminothiazole derivatives strongly suggests that this class of compounds can be effectively targeted for the development of novel therapeutics. The most promising avenues for further investigation appear to be in the fields of antifungal and anticancer drug discovery, with well-defined molecular targets such as CYP51 and various protein kinases. The broad bioactivity profile also encourages exploration into antibacterial, antimalarial, and other therapeutic areas. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

The Thiazole Scaffold: A Comprehensive Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic drugs.[1] Its unique chemical properties and versatility for functionalization have established it as a critical focus in the development of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, complete with detailed experimental protocols and data analysis.

I. Synthesis of Novel Thiazole Compounds: Prominent Methodologies

The construction of the thiazole ring can be achieved through various synthetic routes. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method.[1][4][12] However, numerous modern methodologies have been developed to enhance efficiency, yield, and substrate scope.[13][14][15][16][17][18][19]

Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide.[12][18][20]

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [1]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

    • Add 5 mL of methanol and a stir bar to the vial.[1]

    • Heat the mixture on a hot plate with stirring.

    • Monitor the reaction progress.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 10 mL of 5% Na₂CO₃ solution to neutralize the hydrobromide salt and precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water.

    • Dry the purified 2-amino-4-phenylthiazole.

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis A α-Haloketone C Condensation A->C B Thioamide B->C D Cyclization C->D Intermediate E Thiazole Derivative D->E

Caption: Workflow of the Hantzsch thiazole synthesis.

Cook-Heilbron Synthesis

This method involves the reaction of an α-aminonitrile with carbon disulfide to yield 5-aminothiazoles.[12][20]

Recent Synthetic Innovations

Modern advancements in thiazole synthesis focus on improving yields, reducing reaction times, and employing greener reaction conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts.[15][17][18] For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles.[18]

II. Biological Activities and Mechanisms of Action

Novel thiazole derivatives are at the forefront of drug discovery, exhibiting a wide range of biological activities.

Anticancer Activity

Many thiazole-based compounds have demonstrated significant potential as anticancer agents.[5][6][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Targeted Inhibition of Kinase Signaling Pathways

Certain thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[1][5]

Kinase_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR2 VEGFR-2 Pathway EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Ligand Binding RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 VEGF Binding PLC PLCγ P_VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Thiazole Thiazole Inhibitor Thiazole->P_EGFR Thiazole->P_VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole compounds.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of novel thiazole-5-carboxamide derivatives against various human cancer cell lines.

Compound IDTarget Cell LineInhibition (%)
5a A-549 (Lung)35
5b Bel7402 (Liver)42
5c HCT-8 (Intestine)28
6a A-549 (Lung)48
6b Bel7402 (Liver)39
6c HCT-8 (Intestine)31
Data adapted from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[6]
Antimicrobial Activity

Thiazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[2][10][11]

Inhibition of Bacterial DNA Gyrase

A significant mechanism of antibacterial action for some thiazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][5]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication Gyrase->Replication CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to Thiazole Thiazole Inhibitor Thiazole->Gyrase

Caption: Mechanism of DNA gyrase inhibition by thiazole derivatives.[1]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of newly synthesized thiazole derivatives against various microbial strains.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
11a 12.52550>100
11b 6.2512.52550
12a 2550>100>100
12b 12.52550100
Data adapted from a study on novel thiazole-based derivatives as multi-targeted inhibitors.[5]

III. Future Directions and Conclusion

The thiazole scaffold continues to be a highly productive area of research in drug discovery and development.[1] The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[2][4] Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to improve their efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Spectroscopic Data of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Phenyl-1,3-thiazol-5-yl)methanamine. The document is structured to be a valuable resource for researchers and professionals in drug development, offering detailed information on its structural and spectroscopic properties. The empirical formula for this compound is C₁₀H₁₀N₂S, and it has a molecular weight of 190.26 g/mol [1].

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺191.06375
[M+Na]⁺213.04569
[M-H]⁻189.04919
[M+NH₄]⁺208.09029
[M+K]⁺229.01963
[M]⁺190.05592

Table 2: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Phenyl-H (ortho)7.8 - 8.0Doublet
Phenyl-H (meta, para)7.3 - 7.5Multiplet
Thiazole-H (C4)~7.7Singlet
Methylene-H (-CH₂)~4.0Singlet
Amine-H (-NH₂)1.5 - 3.0 (broad)Singlet

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ) ppm
Thiazole-C (C2)165 - 170
Thiazole-C (C4)140 - 145
Thiazole-C (C5)125 - 130
Phenyl-C (ipso)130 - 135
Phenyl-C (ortho)126 - 128
Phenyl-C (meta)128 - 130
Phenyl-C (para)130 - 132
Methylene-C (-CH₂)40 - 45

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=N Stretch (thiazole)1600 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • ¹H NMR Spectroscopy :

    • The ¹H NMR spectrum would be recorded on a 400 or 500 MHz spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Spectroscopy :

    • The ¹³C NMR spectrum would be recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (typically several thousand) would be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

2.2 Mass Spectrometry (MS)

  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of about 10 µg/mL.

    • If electrospray ionization is used, the addition of a small amount of formic acid can aid in protonation.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) in positive ion mode is a common technique for analyzing amines.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer would be used to determine the accurate mass and elemental composition.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition :

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the clean, empty sample holder.

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Thiobenzamide, Dihaloacetone) reaction Hantzsch Thiazole Synthesis start->reaction intermediate Intermediate Thiazole Derivative reaction->intermediate modification Functional Group Modification (e.g., Reduction of Nitrile/Amide) intermediate->modification product This compound modification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir data Structural Elucidation nmr->data ms->data ir->data

Caption: General workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques compound This compound formula Formula: C₁₀H₁₀N₂S compound->formula mw MW: 190.26 g/mol compound->mw nmr NMR (Connectivity) compound->nmr ms MS (Molecular Weight, Formula) compound->ms ir IR (Functional Groups) compound->ir structure Chemical Structure nmr->structure ms->structure ir->structure

Caption: Relationship between the compound and analytical techniques.

References

Methodological & Application

Synthesis Protocol for (2-Phenyl-1,3-thiazol-5-yl)methanamine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for (2-Phenyl-1,3-thiazol-5-yl)methanamine, a valuable building block for pharmaceutical and drug development research. The synthesis is achieved through a straightforward and efficient two-step process commencing with the commercially available 2-phenyl-1,3-thiazole, followed by formylation and subsequent reductive amination. This protocol is designed for researchers in organic and medicinal chemistry, offering a reliable method to obtain the target compound with good yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The 2-phenylthiazole scaffold is a recognized pharmacophore present in numerous compounds with diverse therapeutic applications. This application note details a practical and accessible synthetic route, enabling researchers to produce this versatile amine for further elaboration in drug discovery programs.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps from 2-phenyl-1,3-thiazole:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of the thiazole ring to yield 2-phenyl-1,3-thiazole-5-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the primary amine, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

Materials:

  • 2-Phenyl-1,3-thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-phenyl-1,3-thiazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-phenyl-1,3-thiazole-5-carbaldehyde as a solid.

Step 2: Synthesis of this compound

Materials:

  • 2-Phenyl-1,3-thiazole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask.

  • Add ammonium chloride (NH₄Cl, 5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

StepProductStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (by NMR)
12-Phenyl-1,3-thiazole-5-carbaldehyde2-Phenyl-1,3-thiazole189.2475-85>95%
2This compound2-Phenyl-1,3-thiazole-5-carbaldehyde190.2780-90>97%

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2-Phenyl-1,3-thiazole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate 2-Phenyl-1,3-thiazole-5-carbaldehyde Step1->Intermediate Step2 Reductive Amination Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic route to this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride (NaBH₄) is a flammable solid and can react with water to produce hydrogen gas. Handle away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Purification of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds. The methods outlined below are based on established chemical principles and common laboratory practices for the purification of related thiazole derivatives.

Chemical Properties

PropertyValue
Molecular FormulaC10H10N2S
InChI KeyPKLIUDDDCZOCFU-UHFFFAOYSA-N
SMILES StringNCC1=CN=C(S1)C2=CC=CC=C2
Physical FormSolid

Purification Methodologies

The primary methods for the purification of this compound are column chromatography and recrystallization. These techniques can be used individually or in sequence to achieve high purity.

Method 1: Column Chromatography

Column chromatography is an effective method for separating the target compound from reaction byproducts and unreacted starting materials. Silica gel is a commonly used stationary phase for the purification of polar compounds like amines.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the chosen solvent system. A gradient of increasing polarity (e.g., from 30% to 70% ethyl acetate in hexanes) is often effective.[1]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified amine.

Typical Parameters for Column Chromatography:

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
EluentEthyl Acetate/Hexanes (Gradient)
Initial Eluent Composition30% Ethyl Acetate in Hexanes
Final Eluent Composition70% Ethyl Acetate in Hexanes
MonitoringTLC with UV visualization
Method 2: Recrystallization

Recrystallization is a powerful technique for the final purification of solid compounds, yielding highly pure crystalline material. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol and ethanol are commonly used for similar thiazole derivatives.[1][2][3]

  • Dissolution: Dissolve the crude or partially purified this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Typical Solvents for Recrystallization:

SolventPurity Enhancement
MethanolEffective for removing polar impurities
EthanolGood for general purpose recrystallization

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (Methanol or Ethanol) Column_Chromatography->Recrystallization Final Purification Pure_Product Pure this compound Recrystallization->Pure_Product Characterization

Caption: Purification workflow for this compound.

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process for choosing a purification strategy.

Purification_Strategy Start Crude Product High_Impurity High Impurity Level? Start->High_Impurity Chromatography Column Chromatography High_Impurity->Chromatography Yes Low_Impurity Low Impurity Level? High_Impurity->Low_Impurity No Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis Recrystallization Recrystallization Low_Impurity->Recrystallization Yes Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: Decision tree for purification strategy.

References

Protocol 1: Assessment of Cell Viability and Cytotoxicity via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of research focuses on the therapeutic potential of 2-phenylthiazole derivatives, a class of compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The specific compound, (2-Phenyl-1,3-thiazol-5-yl)methanamine, belongs to this versatile structural class. To elucidate its biological function and therapeutic promise, a systematic in vitro evaluation is essential.

This document provides detailed protocols for the initial characterization of this compound, beginning with a fundamental assessment of its impact on cell viability using the MTT assay. Subsequently, a specific enzyme inhibition protocol for Monoamine Oxidase B (MAO-B) is described, as MAO enzymes are known targets for thiazole-containing compounds and are relevant in neurodegenerative disease research.[4][5] These protocols are designed for researchers in drug discovery and development to generate foundational data on the compound's cytotoxic profile and its potential as a specific enzyme inhibitor.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72h D->E F Add MTT solution (0.5 mg/mL final conc.) E->F G Incubate for 2-4h at 37°C F->G H Formazan crystals form in viable cells G->H I Add solubilization solution (e.g., DMSO) H->I J Shake plate to dissolve crystals I->J K Measure absorbance at 570 nm J->K L Data Analysis K->L Calculate % Viability & IC50 Value

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Presentation: Cytotoxicity

The results should be calculated as a percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0)Value100%
0.1ValueValue
1ValueValue
10ValueValue
25ValueValue
50ValueValue
100ValueValue
IC₅₀ (µM) -Calculated Value

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay

Monoamine oxidases (MAO) are enzymes crucial for the catabolism of monoamine neurotransmitters.[5] Inhibitors of MAO-B are therapeutic targets for neurodegenerative disorders like Parkinson's disease.[4] This fluorometric assay quantifies MAO-B activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[9] The H₂O₂ reacts with a probe to produce a fluorescent signal, which is diminished in the presence of an inhibitor.

Experimental Workflow: MAO-B Inhibition Assay

MAOB_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition A Add Test Inhibitor (Compound), Positive Control (Selegiline), & Vehicle to 96-well plate B Prepare & Add MAO-B Enzyme Solution A->B C Incubate for 10 min at 37°C B->C E Add Substrate Solution to all wells to start reaction C->E D Prepare Substrate Solution (MAO-B Substrate, Probe, Developer) D->E F MAO-B oxidizes substrate, producing H2O2 E->F G H2O2 reacts with Probe, generating fluorescence F->G H Measure fluorescence kinetically (Ex/Em = 535/587 nm) G->H I Determine reaction rate from linear phase H->I J Data Analysis I->J Calculate % Inhibition & IC50 Value

Caption: Workflow for the fluorometric MAO-B enzyme inhibition assay.

Detailed Protocol

Materials and Reagents:

  • This compound

  • Recombinant human MAO-B enzyme[9]

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)[9][10]

  • Fluorescent Probe (e.g., OxiRed™ or similar H₂O₂-sensitive probe)[9]

  • Developer[10]

  • Positive Control Inhibitor (e.g., Selegiline)[10]

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence capability (Excitation/Emission ≈ 535/587 nm)[9]

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (Selegiline) in MAO-B Assay Buffer at 10x the final desired concentration.

  • Assay Plate Setup: Add 10 µL of each test inhibitor dilution, positive control, or assay buffer (for the 'Enzyme Control' wells) to the appropriate wells of the 96-well plate.[10]

  • Enzyme Preparation: Prepare a working solution of the MAO-B enzyme in MAO-B Assay Buffer according to the supplier's instructions.[10]

  • Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to each well. Mix gently. Incubate the plate for 10 minutes at 37°C.

  • Substrate Solution Preparation: Prepare a master mix of the MAO-B Substrate Solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Protect from light.[10]

  • Reaction Initiation: Add 40 µL of the MAO-B Substrate Solution to each well to start the reaction. Mix well.[10]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes, taking readings every 1-2 minutes.[10]

Data Presentation: MAO-B Inhibition

The rate of the reaction is determined from the linear portion of the kinetic curve (ΔRFU/min). The percent inhibition is calculated relative to the enzyme control (uninhibited) wells. The IC₅₀ value is determined from the dose-response curve.

CompoundConcentration (µM)Reaction Rate (ΔRFU/min) (Mean ± SD)% Inhibition
Enzyme Control0Value0%
Test Compound0.01ValueValue
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
SelegilineConc. 1ValueValue
Conc. 2ValueValue
IC₅₀ (µM) Test Compound: Calculated Value -
Selegiline: Calculated Value -

References

Application Notes and Protocols for the Analytical Characterization of (2-Phenyl-1,3-thiazol-5-yl)methanamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical characterization of (2-Phenyl-1,3-thiazol-5-yl)methanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public domain experimental NMR data for this specific molecule, this application note presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally similar compounds. The protocols outlined herein represent standard best practices for acquiring high-quality NMR data for the structural elucidation and characterization of small organic molecules.

Introduction

This compound is a heterocyclic compound featuring a phenyl-substituted thiazole core with a methanamine group.[1][2] This structural motif is of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such novel chemical entities. This document outlines the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the comprehensive characterization of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related thiazole derivatives and established chemical shift increments. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4~7.6s-1H
H2', H6'~7.9 - 8.1m-2H
H3', H4', H5'~7.4 - 7.5m-3H
H6~4.0s-2H
NH₂~1.5 - 2.5 (broad)s (br)-2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C2~168
C4~142
C5~125
C1'~133
C2', C6'~126
C3', C5'~129
C4'~130
C6~40

Experimental Protocols

The following are generalized protocols for acquiring NMR data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

2D COSY (Correlation Spectroscopy)
  • Pulse Program: A standard COSY experiment (e.g., cosygpqf).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 4 per increment

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8 per increment

  • Relaxation Delay: 2.0 s

  • ¹J(C,H) Coupling Constant: 145 Hz (optimized for one-bond C-H coupling)

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgpndqf).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 per increment

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant: 8 Hz (optimized for 2-3 bond C-H couplings)

Visualization of Structure and Workflow

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and the general workflow for the analytical characterization process.

Caption: Molecular structure of this compound with atom numbering.

analytical_workflow cluster_workflow NMR Characterization Workflow cluster_nmr NMR Experiments start Sample of this compound prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr_acq NMR Data Acquisition prep->nmr_acq nmr_1d 1D NMR (¹H, ¹³C) nmr_acq->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_acq->nmr_2d proc Data Processing (Fourier Transform, Phasing, Baseline Correction) analysis Spectral Analysis proc->analysis structure Structure Elucidation & Verification analysis->structure report Reporting structure->report nmr_1d->proc nmr_2d->proc

Caption: General workflow for the NMR-based analytical characterization.

Data Interpretation

  • ¹H NMR: The proton spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will show signals for the phenyl and thiazole protons, while the aliphatic region will contain the signal for the methylene (-CH₂-) group. The amine (-NH₂) protons are expected to appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will indicate the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic, thiazole, and aliphatic carbons.

  • COSY: This experiment will reveal proton-proton couplings, helping to identify adjacent protons, particularly within the phenyl ring.

  • HSQC: This experiment will correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC: This experiment will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the different structural fragments, such as the link between the thiazole ring and the methanamine group, and the phenyl ring to the thiazole core.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful toolset for the complete and unambiguous analytical characterization of this compound. While the data presented in this note is predictive, the outlined protocols and interpretation strategies provide a solid framework for researchers to acquire and analyze experimental data, ensuring the structural integrity and purity of this compound in research and development settings.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Abstract

This document provides a detailed guide for the mass spectrometric analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocols outlined herein cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, and the interpretation of mass spectral data. A predicted fragmentation pattern is proposed based on the compound's structure, featuring a primary amine, a phenyl group, and a thiazole core. This application note is intended to serve as a comprehensive resource for researchers requiring structural confirmation and quantification of this compound.

Introduction

This compound (Molecular Formula: C₁₀H₁₀N₂S, Molecular Weight: 190.26 g/mol ) is a synthetic organic compound featuring a core thiazole heterocycle, which is a common scaffold in many biologically active molecules.[1] The presence of a primary amine and a phenyl group makes it a versatile building block for the synthesis of novel pharmaceutical candidates. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for this purpose, offering high sensitivity and structural elucidation capabilities.[2] This note details a predicted fragmentation pathway and provides standardized protocols for its analysis using LC-MS/MS with electrospray ionization (ESI).

Predicted Mass Spectral Fragmentation Pattern

The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to be driven by its primary amine and the stability of the aromatic thiazole and phenyl rings. The protonated molecule, [M+H]⁺, is expected at an m/z of approximately 191.06. The predominant fragmentation pathway for aliphatic amines often involves α-cleavage.[3] For this molecule, the most anticipated initial fragmentation is the neutral loss of ammonia (NH₃). Subsequent fragmentation may involve cleavage of the thiazole ring or loss of the phenyl group.

The logical workflow for acquiring and analyzing mass spectrometry data is essential for reliable structural elucidation.

cluster_workflow Data Analysis Workflow DataAcquisition Raw Data Acquisition (Full Scan & Product Ion Scan) PeakDetection Peak Detection & Centroiding DataAcquisition->PeakDetection Process SpectralInterpretation Spectral Interpretation (Manual or Library Search) PeakDetection->SpectralInterpretation Analyze StructureElucidation Structure Elucidation (Fragmentation Analysis) SpectralInterpretation->StructureElucidation Deduce Confirmation Confirmation with Reference Standard StructureElucidation->Confirmation Verify

Caption: Logical flow of mass spectrometry data analysis.

The predicted fragmentation pathway for this compound is visualized below, starting from the protonated parent ion.

cluster_fragmentation Predicted ESI-MS/MS Fragmentation Pathway parent m/z 191.06 [M+H]⁺ (C₁₀H₁₁N₂S)⁺ frag1 m/z 174.04 [C₁₀H₈NS]⁺ parent->frag1 -NH₃ (17.02 Da) frag2 m/z 103.04 [C₇H₅N]⁺ frag1->frag2 -C₃H₃S (71.00 Da) frag3 m/z 77.04 [C₆H₅]⁺ frag2->frag3 -CN (26.00 Da) cluster_workflow Overall Experimental Workflow SamplePrep 1. Sample Preparation (Dilution, Extraction) LC_Separation 2. LC Separation (Reverse-Phase C18) SamplePrep->LC_Separation MS_Ionization 3. MS Ionization (Positive ESI) LC_Separation->MS_Ionization MS_Analysis 4. MS/MS Analysis (MRM Scan) MS_Ionization->MS_Analysis DataProcessing 5. Data Processing (Integration & Quantification) MS_Analysis->DataProcessing Report 6. Final Report DataProcessing->Report

References

Application Notes: Antimicrobial Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core scaffold in numerous compounds with significant biological activity.[1][2] Thiazole derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2][3] The emergence of antimicrobial resistance (AMR) poses a severe threat to global public health, necessitating the urgent development of new and effective antimicrobial agents.[1][3] Thiazole-containing compounds represent a promising class of molecules in this endeavor, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.[2][4]

The mechanism of action for thiazole derivatives is varied. Some act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[1][2] Others function by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[1][4] Additionally, some thiazoles disrupt cell wall synthesis or depolarize the cell membrane.[1][3]

These application notes provide detailed protocols for three standard antimicrobial assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion assay—to evaluate the efficacy of novel thiazole derivatives.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the antimicrobial activity of selected thiazole derivatives against various microbial strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacteria

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
2-Phenylacetamido-thiazoleCompound 16Escherichia coli1.56 - 6.25[2]
2-Phenylacetamido-thiazoleCompound 16Staphylococcus aureus1.56 - 6.25[2]
4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineCompound 37cGram-positive bacteria46.9 - 93.7[1]
Benzo[d]thiazoleCompound 13 & 14Gram-positive/negative bacteria50 - 75[5]
Heteroaryl ThiazoleCompound 3S. aureus230 - 700[6]
BisthiazoleCompound 37M. smegmatis30.38[2]
Catechol-derived ThiazoleN/ABacteria≤ 2[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungi

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineCompound 37cFungal strains5.8 - 7.8[1]
Benzo[d]thiazoleCompound 13 & 14Aspergillus niger50 - 75[5]
BisthiazoleCompound 43A. fumigatus0.03[2]
Thiazole-pyrazoline hybridN/ACandida albicans6.25[1]
Heteroaryl ThiazoleCompound 9Fungal strains60 - 230[6]

Experimental Protocols & Visualizations

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the lowest concentration of a thiazole derivative that visibly inhibits the growth of a microorganism.[8][9]

Materials:

  • Thiazole derivative stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile multichannel pipettes and tips

  • Incubator

  • Plate reader (optional, for OD measurements)

Procedure:

  • Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the thiazole derivative stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard 100 µL from this column. The last column serves as a growth control (no compound).

  • Inoculation: Prepare a diluted inoculum by adding the standardized microbial suspension to fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except for a sterility control well containing only MHB).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[9][10]

  • Result Interpretation: The MIC is the lowest concentration of the thiazole derivative at which there is no visible turbidity (growth).[8] This can be observed visually or by measuring the optical density.

MIC_MBC_Workflow Workflow for MIC and MBC Determination start_end start_end process process decision decision io io sub_process sub_process A Start B Prepare serial dilutions of thiazole derivative in 96-well plate A->B C Add standardized microbial inoculum to wells B->C D Incubate plate (37°C, 18-24h) C->D E Read results: Observe turbidity in wells D->E F Determine MIC: Lowest concentration with no visible growth E->F G Plate aliquots from clear wells onto agar plates F->G Proceed to MBC H Incubate agar plates (37°C, 18-24h) G->H I Count colonies H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J K End J->K

Workflow for MIC and MBC Determination
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to find the lowest concentration of the thiazole derivative that kills ≥99.9% of the initial inoculum.[11][12]

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

  • Spreader or inoculating loop

Procedure:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Aspirate a 10-100 µL aliquot from each of these clear wells and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][12]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150mm or 100mm)

  • Sterile filter paper disks (6 mm diameter)

  • Thiazole derivative solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[10]

  • Disk Preparation & Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the thiazole derivative onto the agar surface.[13] This can be done by adding a specific volume (e.g., 20 µL) of the compound solution to each disk and allowing it to dry.[13] Place the disks far enough apart (at least 24mm from center to center) to prevent overlapping zones of inhibition.[10] A disk with the solvent alone should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (where no growth is visible) around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow start_end start_end process process io io A Start B Prepare standardized 0.5 McFarland inoculum A->B C Inoculate Mueller-Hinton agar plate to create a uniform bacterial lawn B->C D Prepare and dry paper disks impregnated with thiazole derivative C->D E Aseptically place disks on the agar surface D->E F Invert and incubate plate (37°C, 18-24h) E->F G Measure the diameter of the zone of inhibition in millimeters (mm) F->G H Interpret results: Susceptible, Intermediate, or Resistant G->H I End H->I

Kirby-Bauer Disk Diffusion Workflow
Potential Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Several studies suggest that thiazole derivatives can inhibit key enzymes in bacterial metabolic pathways.[1][2] One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step in the fatty acid synthesis II (FASII) pathway, a process essential for building bacterial cell membranes.

Mechanism_Pathway Mechanism: Inhibition of Fatty Acid Synthesis by Thiazole Derivatives cluster_0 Bacterial Cell compound compound enzyme enzyme pathway pathway result result substrate substrate Thiazole Thiazole Derivative Inhibition Thiazole->Inhibition FabH FabH Enzyme (β-ketoacyl-ACP synthase III) FASII Fatty Acid Synthesis (FASII Pathway) FabH->FASII Catalyzes first step AcetylCoA Acetyl-CoA AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH Membrane Bacterial Cell Membrane Synthesis FASII->Membrane Death Inhibited Growth & Cell Death Membrane->Death Disruption leads to Inhibition->FabH

Inhibition of Fatty Acid Synthesis

References

experimental design for testing (2-Phenyl-1,3-thiazol-5-yl)methanamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities.[1][2] The thiazole ring is a key structural motif in various clinically approved drugs.[3][4] This document provides a detailed experimental framework for the initial in vitro evaluation of a novel compound, (2-Phenyl-1,3-thiazol-5-yl)methanamine, in cell culture models. The following protocols are designed to assess its cytotoxic and potential mechanistic effects on cancer cell lines.

Preliminary Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will establish a dose-response relationship and identify the concentration range for subsequent mechanistic studies.

Cell Line Selection

A panel of well-characterized human cancer cell lines from different tissue origins should be used for the initial screening.[5] This allows for the assessment of broad-spectrum activity or potential tissue-specific effects.

Table 1: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
HeLaCervical Adenocarcinoma
PC-3Prostate Adenocarcinoma
MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical IC₅₀ Values of this compound

Cell LineIC₅₀ (µM) after 48h
MCF-715.2
MDA-MB-23128.5
A5498.9
HCT11612.4
HeLa21.7
PC-318.3

Mechanistic Studies: Apoptosis Induction

Based on the initial cytotoxicity screening, further experiments should be conducted to elucidate the mechanism of cell death. Many anticancer agents induce apoptosis, or programmed cell death.[6]

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed a sensitive cell line (e.g., A549) in 6-well plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 3: Hypothetical Apoptosis Analysis in A549 Cells (48h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.12.51.80.6
IC₅₀ (8.9 µM)48.225.322.14.4
2x IC₅₀ (17.8 µM)15.735.840.28.3

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed.

Protocol:

  • Cell Treatment: Treat a sensitive cell line (e.g., A549) with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Table 4: Hypothetical Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
IC₅₀ (8.9 µM)45.820.533.7
2x IC₅₀ (17.8 µM)38.115.346.6

Signaling Pathway Analysis

Thiazole derivatives have been reported to modulate various signaling pathways involved in cancer cell proliferation and survival. Western blotting can be used to investigate the effect of this compound on key signaling proteins.

Western Blotting

Protocol:

  • Protein Extraction: Treat cells with the compound as described for other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 5: Hypothetical Protein Expression Changes in A549 Cells (48h Treatment)

Treatmentp-Akt/Akt Ratiop-ERK/ERK RatioBcl-2/Bax RatioCleaved Caspase-3
Vehicle Control1.001.002.501.00
IC₅₀ (8.9 µM)0.450.620.853.20
2x IC₅₀ (17.8 µM)0.210.350.305.80

Visualizations

Experimental_Workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_pathway Hypothetical Signaling Pathway cell_lines Select Cancer Cell Lines mtt_assay MTT Cell Viability Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select sensitive cell line and IC50 concentrations cell_cycle Cell Cycle Analysis ic50->cell_cycle Select sensitive cell line and IC50 concentrations western_blot Western Blotting ic50->western_blot Select sensitive cell line and IC50 concentrations Compound This compound PI3K PI3K Compound->PI3K inhibits ERK ERK Compound->ERK inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 activates ERK->Bcl2 activates Bax Bax Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 Apoptosis_node Apoptosis Caspase3->Apoptosis_node

Figure 1: Experimental workflow for the in vitro evaluation of this compound.

Logical_Relationships cluster_cause Initial Observation cluster_effect Potential Mechanisms cytotoxicity Compound exhibits cytotoxicity (Reduced Cell Viability) apoptosis Induction of Apoptosis cytotoxicity->apoptosis cell_cycle_arrest Cell Cycle Arrest cytotoxicity->cell_cycle_arrest pathway_inhibition Inhibition of Pro-survival Signaling Pathways cytotoxicity->pathway_inhibition apoptosis->cytotoxicity contributes to cell_cycle_arrest->cytotoxicity contributes to pathway_inhibition->apoptosis leads to pathway_inhibition->cell_cycle_arrest can lead to

Figure 2: Logical relationships between cytotoxicity and potential underlying mechanisms.

Conclusion

This comprehensive set of protocols provides a robust framework for the initial characterization of the biological activity of this compound in cancer cell lines. The data generated from these experiments will be crucial in determining the potential of this compound as an anticancer agent and will guide future preclinical development. The modular nature of this experimental design allows for adaptation and expansion based on the initial findings.

References

Application Notes and Protocols for (2-Phenyl-1,3-thiazol-5-yl)methanamine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive literature search, it has been determined that there is currently no available scientific literature detailing the use of (2-Phenyl-1,3-thiazol-5-yl)methanamine as a molecular probe. Research has primarily focused on the synthesis and potential therapeutic applications of various phenyl-thiazole derivatives, such as their roles as antifungal or anticancer agents.

The information that would be required to generate detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for its use as a molecular probe is not present in the current body of scientific publications. This includes a lack of data on its fluorescent properties, its specific biological targets for probing applications, and established protocols for its use in cellular imaging or analyte detection.

While the core structure of phenyl-thiazole is found in some fluorescent dyes and probes, the specific compound, this compound, has not been characterized for this purpose. The following sections provide a general overview of the potential of related thiazole compounds as molecular probes, which may serve as a basis for future research into the application of this compound in this capacity.

General Potential of Thiazole Derivatives as Molecular Probes

Thiazole and its derivatives are heterocyclic compounds that have shown significant promise in the development of molecular probes due to their unique photophysical properties. The thiazole ring system can be readily functionalized to create molecules that exhibit fluorescence, and this fluorescence can be modulated by the probe's interaction with its environment or specific analytes. This makes them attractive candidates for various sensing and imaging applications.

Potential Applications in Cellular Imaging and Sensing

Should this compound be investigated as a molecular probe, its potential applications could lie in areas where other thiazole-based probes have been successful. These include, but are not limited to:

  • Ion Detection: Thiazole-containing compounds have been designed to detect various metal ions such as Zn²⁺, Cu²⁺, and Ag⁺. The binding of the ion to the probe can induce a conformational change that alters its fluorescent properties, allowing for the quantification of the ion.

  • Detection of Reactive Oxygen Species (ROS): Some thiazole derivatives have been developed as fluorescent probes for reactive oxygen species like hydrogen peroxide (H₂O₂). These probes can be used to monitor oxidative stress within cells.

  • Bioimaging: The inherent fluorescence of some thiazole compounds makes them suitable for use as cellular imaging agents. They can be designed to accumulate in specific organelles or cellular compartments, providing a means to visualize cellular structures and processes.

Hypothetical Experimental Workflow for Evaluating a Novel Thiazole-Based Probe

If a researcher were to investigate the potential of this compound as a molecular probe, a general experimental workflow could be conceptualized. This workflow would aim to characterize its photophysical properties and its response to potential analytes.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Analyte Screening and Selectivity cluster_2 Phase 3: In Vitro and Cellular Applications A Synthesis and Purification of This compound B UV-Vis Absorption and Fluorescence Spectroscopy A->B Characterize Spectra C Determination of Quantum Yield and Molar Extinction Coefficient B->C Quantify Efficiency D Solvatochromism Studies C->D Assess Environmental Sensitivity E Screening against a Panel of Biologically Relevant Analytes D->E Identify Potential Targets F Titration Experiments with Potential Target Analytes E->F Determine Binding Affinity and Stoichiometry G Competition and Interference Studies F->G Evaluate Specificity H Cytotoxicity Assays G->H Assess Biocompatibility I Cellular Uptake and Localization Studies (Fluorescence Microscopy) H->I Visualize Cellular Behavior J Demonstration of Probing in Living Cells I->J Validate Application

Caption: Hypothetical workflow for evaluating a novel molecular probe.

Conclusion

While the specific compound this compound has not been documented as a molecular probe, the broader class of thiazole derivatives holds considerable promise for such applications. Future research is needed to explore the photophysical properties of this particular compound and its potential for use in cellular imaging and analyte sensing. The development of such a probe would require a systematic investigation following a workflow similar to the one outlined above. Researchers and drug development professionals interested in novel molecular probes may find the thiazole scaffold a fruitful area for further exploration.

Application Notes and Protocols for the Derivatization of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (2-Phenyl-1,3-thiazol-5-yl)methanamine. This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The primary amino group attached to the thiazole ring via a methylene linker allows for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.

Biological Significance of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] One of the key targets for antifungal thiazole derivatives is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[3][4][5] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective CYP51 inhibitors.

Derivatization Protocols

The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

N-Acylation

This protocol describes the formation of an amide bond by reacting this compound with an acid chloride.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

N-Sulfonylation

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If the product is not a solid, extract it with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.[6]

N-Alkylation

This protocol describes the mono-alkylation of the primary amine. To control for over-alkylation, a reductive amination approach is often preferred.

Experimental Protocol (Reductive Amination):

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloroethane.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Urea Formation

This protocol details the reaction of this compound with an isocyanate to form a urea derivative.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask.

  • Add the desired isocyanate (1.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often rapid and may result in the precipitation of the urea product.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Thiourea Formation

This protocol describes the synthesis of thiourea derivatives from this compound and an isothiocyanate.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, THF, or acetonitrile.

  • Add the desired isothiocyanate (1.0 eq.) to the solution.

  • Stir the mixture at room temperature or heat to reflux for 2-24 hours, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration, wash with a cold solvent, and dry.

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for derivatives of this compound based on analogous reactions found in the literature. Note: The data provided are for structurally similar compounds and should be considered as examples. Actual results may vary.

Derivative TypeReagent ExampleProduct ExampleYield (%)M.P. (°C)Analytical Data (Example)
Amide Benzoyl chlorideN-((2-phenyl-1,3-thiazol-5-yl)methyl)benzamide85-95145-147¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 10H, Ar-H), 6.5 (br s, 1H, NH), 4.8 (d, 2H, CH₂)
Sulfonamide p-Toluenesulfonyl chlorideN-((2-phenyl-1,3-thiazol-5-yl)methyl)-4-methylbenzenesulfonamide70-85160-162¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 9H, Ar-H), 5.5 (t, 1H, NH), 4.3 (d, 2H, CH₂), 2.4 (s, 3H, CH₃)
Urea Phenyl isocyanate1-phenyl-3-((2-phenyl-1,3-thiazol-5-yl)methyl)urea90-98188-190¹H NMR (DMSO-d₆, δ): 8.6 (s, 1H, NH), 7.6-6.9 (m, 10H, Ar-H), 6.5 (t, 1H, NH), 4.5 (d, 2H, CH₂)
Thiourea Phenyl isothiocyanate1-phenyl-3-((2-phenyl-1,3-thiazol-5-yl)methyl)thiourea85-95175-177¹H NMR (DMSO-d₆, δ): 9.7 (s, 1H, NH), 8.1 (t, 1H, NH), 7.6-7.1 (m, 10H, Ar-H), 4.8 (d, 2H, CH₂)

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_process Workup & Purification cluster_end Final Products start This compound acylation N-Acylation (Acid Chloride, Base) start->acylation sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation urea Urea Formation (Isocyanate) start->urea thiourea Thiourea Formation (Isothiocyanate) start->thiourea workup Reaction Quenching & Extraction acylation->workup sulfonylation->workup urea->workup thiourea->workup purification Column Chromatography or Recrystallization workup->purification amide N-Acyl Derivative purification->amide sulfonamide N-Sulfonyl Derivative purification->sulfonamide urea_prod Urea Derivative purification->urea_prod thiourea_prod Thiourea Derivative purification->thiourea_prod

Caption: General workflow for the derivatization of this compound.

CYP51 Inhibition Signaling Pathway

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_inhibition Mechanism of Inhibition acetyl_coA Acetyl-CoA lanosterol Lanosterol acetyl_coA->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Demethylation cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 membrane Fungal Cell Membrane Integrity ergosterol->membrane disruption Disruption of Membrane Function ergosterol->disruption Depletion cyp51->ergosterol inhibition Inhibition inhibitor Thiazole Derivative (e.g., N-Acyl Derivative) inhibitor->cyp51 Binds to Heme Iron disruption->membrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiazole derivatives targeting CYP51.

References

Application Note: Screening (2-Phenyl-1,3-thiazol-5-yl)methanamine Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic development.[1][2] A crucial step in the drug discovery pipeline is determining the selectivity of a lead compound.[3] Profiling a compound against a broad panel of kinases helps identify on-target potency, uncover potential off-target effects that could lead to toxicity, and reveal opportunities for drug repositioning.[4][5]

The thiazole ring is a versatile scaffold found in numerous biologically active agents.[6][7] Specifically, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[8] This application note provides a detailed protocol for screening a related novel compound, (2-Phenyl-1,3-thiazol-5-yl)methanamine (referred to as "Test Compound"), against a representative panel of protein kinases. The described methodology utilizes a luminescence-based ADP-detection assay, a robust and common format for high-throughput screening.[1][2]

Experimental Workflow

The overall workflow for screening the test compound involves several key stages, from initial compound handling to final data analysis and interpretation.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Compound Preparation (Serial Dilution in DMSO) C Primary Screen (Single High Concentration) A->C B Kinase Panel & Reagent Preparation B->C D Dose-Response Assay (IC50 Determination for Hits) B->D C->D Hits Identified E Luminescence Reading C->E Primary Data D->E Dose-Response Data F Data Analysis (% Inhibition & IC50 Calculation) E->F G Selectivity Profile Generation F->G

Caption: High-level workflow for kinase inhibitor profiling.

Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is a common example of this technology.[1][4]

A. Materials and Reagents

  • Test Compound: this compound

  • Control Inhibitor: Staurosporine (non-selective)[1]

  • Kinase Panel: Representative kinases (e.g., Aurora A, Aurora B, CDK2, VEGFR2, EGFR, etc.)

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[9]

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates[4][10]

  • Plate reader with luminescence detection capabilities

B. Compound Preparation

  • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

  • For Primary Screen: Create an intermediate dilution of the Test Compound to achieve a final assay concentration of 10 µM.

  • For IC50 Determination: Perform a serial 1:3 dilution of the Test Compound stock in DMSO to create a 10-point dose-response curve.

C. Kinase Reaction Protocol

This protocol is optimized for a 384-well plate format with a 5 µL final reaction volume.[4]

  • Reagent Preparation:

    • Prepare Kinase Working Stocks by diluting the enzymes to their optimal concentration in the kinase assay buffer.

    • Prepare ATP/Substrate Working Stocks containing the appropriate peptide substrate and ATP (often at its Km concentration for each kinase) in the assay buffer.[5][9]

  • Assay Plate Setup:

    • Add 1 µL of the diluted Test Compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.[4]

    • Add 2 µL of the Kinase Working Stock to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[9]

  • Initiate Reaction:

    • Add 2 µL of the corresponding ATP/Substrate Working Stock to each well to start the reaction.[4]

    • Incubate the plate for 60 minutes at room temperature (or 30°C).[1]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[1]

D. Data Analysis

  • Percent Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the Test Compound relative to the DMSO (high activity) and no-enzyme (low activity) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC50 Determination: For dose-response assays, plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The following data are hypothetical and for illustrative purposes only.

Table 1: Primary Screen of Test Compound at 10 µM

This initial screen identifies which kinases are most sensitive to the Test Compound.

Kinase TargetKinase Family% Inhibition at 10 µM
Aurora A Serine/Threonine98.2
Aurora B Serine/Threonine95.4
CDK2 Serine/Threonine15.7
VEGFR2 Tyrosine88.1
EGFR Tyrosine25.3
SRC Tyrosine40.1
PKA Serine/Threonine5.6
ROCK1 Serine/Threonine12.9
Table 2: IC50 Values for Selected Kinases

Following the primary screen, dose-response experiments are performed on the identified "hits" to quantify potency.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
Aurora A 858
Aurora B 12010
VEGFR2 1,50025
EGFR >10,00020

Signaling Pathway Context

The primary hits from this hypothetical screen, Aurora A and Aurora B, are crucial regulators of cell division. Their inhibition can lead to mitotic arrest and apoptosis, a common strategy in cancer therapy.[8]

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Centrosome AuroraA->Centrosome MitoticArrest Mitotic Arrest & Apoptosis AuroraA->MitoticArrest AuroraB Aurora B AuroraB->Metaphase Kinetochore Kinetochore AuroraB->Kinetochore AuroraB->MitoticArrest Centrosome->Prophase Kinetochore->Metaphase TestCompound This compound TestCompound->AuroraA TestCompound->AuroraB

Caption: Simplified Aurora Kinase signaling pathway in mitosis.

Selectivity Profile

The selectivity profile visualizes the compound's potency against target kinases versus a broader panel, distinguishing desired activity from potential off-target effects.

G cluster_on_target On-Targets (High Potency) cluster_off_target Off-Targets (Low Potency) TestCompound Test Compound AuroraA Aurora A (85 nM) TestCompound->AuroraA AuroraB Aurora B (120 nM) TestCompound->AuroraB VEGFR2 VEGFR2 (1,500 nM) TestCompound->VEGFR2 EGFR EGFR (>10,000 nM) TestCompound->EGFR CDK2 CDK2 (>10,000 nM) TestCompound->CDK2 SRC SRC (>5,000 nM) TestCompound->SRC

Caption: Selectivity profile of the test compound.

Conclusion

Based on the hypothetical data, this compound is a potent inhibitor of Aurora A and Aurora B kinases with IC50 values of 85 nM and 120 nM, respectively. The compound demonstrates significant selectivity, with much lower potency against other tested kinases like VEGFR2 and EGFR. These results are consistent with previous findings that phenyl-thiazole scaffolds can effectively target Aurora kinases.[8]

The protocols and workflows detailed in this application note provide a clear framework for the initial characterization of novel small molecule kinase inhibitors. The promising potency and selectivity of this compound warrant further investigation, including cell-based assays to confirm its anti-proliferative effects and lead optimization studies to further improve its pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic strategy is a two-step process. The first step involves the construction of the 2-phenyl-1,3-thiazole core, typically via the Hantzsch thiazole synthesis. This is followed by the introduction of the aminomethyl group at the 5-position. This is commonly achieved through the reductive amination of an aldehyde precursor, 2-phenyl-1,3-thiazole-5-carbaldehyde, or the reduction of the corresponding nitrile, 2-phenyl-1,3-thiazole-5-carbonitrile.

Q2: What are the typical starting materials for the Hantzsch synthesis of the 2-phenyl-1,3-thiazole core?

A2: The Hantzsch synthesis for this core structure involves the condensation of an α-halocarbonyl compound with thiobenzamide. To achieve substitution at the 5-position, a three-carbon α-halocarbonyl synthon is required, such as 3-bromo-2-oxopropanal or a protected equivalent.

Q3: What are the common reducing agents used for the reductive amination of 2-phenyl-1,3-thiazole-5-carbaldehyde?

A3: A variety of reducing agents can be employed for the reductive amination step. Common choices include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out in the presence of an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Hantzsch synthesis and the reductive amination. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary for visualization if the compounds are not UV-active.

Troubleshooting Guides

Part 1: Hantzsch Thiazole Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

This section addresses common issues encountered during the synthesis of the key aldehyde intermediate.

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution
Poor quality of starting materials Ensure the α-halocarbonyl and thiobenzamide are pure. Impurities can lead to side reactions.
Incorrect reaction conditions Optimize the solvent, temperature, and reaction time. The Hantzsch synthesis is often carried out in polar solvents like ethanol or acetic acid at reflux temperature.
Suboptimal pH The reaction pH can influence the rate and outcome. For some variations, slightly acidic conditions can be beneficial.
Decomposition of reactants or product Prolonged reaction times or excessively high temperatures can lead to degradation. Monitor the reaction by TLC to determine the optimal endpoint.

Issue 2: Formation of Significant Impurities

ImpurityIdentificationProbable CausePrevention and Removal
Unreacted Thiobenzamide Characteristic signals in ¹H NMR and a distinct spot on TLC.Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.Ensure a slight excess of the α-halocarbonyl may drive the reaction to completion. Can often be removed by column chromatography.
Unreacted α-Halocarbonyl Can be identified by its characteristic spectroscopic signature (if known) or by GC-MS of the crude reaction mixture.Incomplete reaction.Optimize reaction conditions. Can be removed by aqueous workup or chromatography.
3,5-Diphenyl-1,2,4-thiadiazole Isomeric with the product but will have a different fragmentation pattern in MS and distinct NMR signals.Dimerization of thiobenzamide, which can be promoted by certain reaction conditions.Use of milder reaction conditions and ensuring the rapid consumption of thiobenzamide by the α-halocarbonyl can minimize this side product. Purification is typically achieved by column chromatography.
Over-alkylation/Side reactions of the aldehyde Complex mixture of products observed by TLC or NMR.The aldehyde product can sometimes undergo further reactions under the synthesis conditions.Minimize reaction time once the product is formed.
Part 2: Reductive Amination of 2-Phenyl-1,3-thiazole-5-carbaldehyde

This section provides guidance for troubleshooting the conversion of the aldehyde to the target amine.

Issue 1: Low Yield of the Desired Primary Amine

Possible CauseSuggested Solution
Inefficient imine formation The formation of the intermediate imine is crucial. Ensure an adequate concentration of the ammonia source. The reaction is often facilitated by slightly acidic conditions, which can be achieved by using ammonium acetate or adding a catalytic amount of acetic acid.
Decomposition of the reducing agent Some reducing agents are sensitive to moisture and acidic/basic conditions. Ensure the reaction is performed under appropriate conditions and with anhydrous solvents if necessary.
Incomplete reduction The reducing agent may not be sufficiently reactive, or an insufficient amount may have been used. Consider using a more powerful reducing agent or increasing the stoichiometry.

Issue 2: Presence of Impurities in the Final Product

ImpurityIdentificationProbable CausePrevention and Removal
Unreacted 2-Phenyl-1,3-thiazole-5-carbaldehyde Presence of the aldehyde proton signal (around 9-10 ppm) in ¹H NMR. A distinct spot on TLC.Incomplete reaction.Ensure sufficient reducing agent and reaction time. Can be removed by column chromatography or by derivatization (e.g., with a resin-bound scavenger).
Intermediate Imine May be observed by LC-MS of the crude reaction mixture. Can be hydrolyzed back to the aldehyde during workup or chromatography.Incomplete reduction.Drive the reaction to completion with additional reducing agent or longer reaction time.
Over-alkylation Products (Secondary/Tertiary Amines) Presence of additional signals in the ¹H NMR spectrum corresponding to N-alkyl groups. Higher mass peaks in the MS spectrum.The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can react further.Use a large excess of the ammonia source to favor the formation of the primary amine. A stepwise procedure (formation of the imine first, followed by reduction) can sometimes offer better control.[1]
Byproducts from the reducing agent Borate salts (from borohydride reagents).Inherent to the reaction.An aqueous workup is typically sufficient to remove these water-soluble byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde (Hantzsch Synthesis)

This protocol is a general representation and may require optimization.

  • Reaction Setup: To a solution of thiobenzamide (1.0 eq) in ethanol, add 3-bromo-2-oxopropanal (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution to neutralize any acid.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound (Reductive Amination)

This protocol is a general representation and may require optimization.

  • Reaction Setup: Dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting aldehyde is consumed, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be purified by column chromatography on silica gel (often with a small amount of triethylamine added to the eluent to prevent tailing) or by acid-base extraction.

Visualizations

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reductive Amination Thiobenzamide Thiobenzamide Intermediate_Aldehyde (2-Phenyl-1,3-thiazol-5-yl)carbaldehyde Thiobenzamide->Intermediate_Aldehyde Condensation alpha-Halocarbonyl 3-Halo-2-oxopropanal alpha-Halocarbonyl->Intermediate_Aldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Imine formation & Reduction Ammonia Ammonia Ammonia->Final_Product Reducing_Agent e.g., NaBH4 Reducing_Agent->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction (Solvent, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Monitor_Reaction Monitor by TLC Optimize_Conditions->Monitor_Reaction Adjust_Stoichiometry Adjust Reagent Stoichiometry Monitor_Reaction->Adjust_Stoichiometry Incomplete Reaction Purification Purify Crude Product (Chromatography) Monitor_Reaction->Purification Reaction Complete Adjust_Stoichiometry->Optimize_Conditions Characterize Characterize Product (NMR, MS) Purification->Characterize Success Successful Synthesis Characterize->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve a multi-step process that first constructs the 2-phenyl-1,3-thiazole core, followed by the introduction or modification of a functional group at the 5-position to yield the final aminomethyl product. The two primary pathways are:

  • Route A: From 2-Phenyl-1,3-thiazole-5-carbaldehyde: This route involves the synthesis of the aldehyde intermediate, which is then converted to the amine via reductive amination.

  • Route B: From 2-Phenyl-1,3-thiazole-5-carbonitrile: This pathway focuses on the synthesis of the nitrile intermediate, which is subsequently reduced to the primary amine.

  • Route C: Via a Halomethyl Intermediate and Gabriel Synthesis: This approach involves the preparation of a 5-(halomethyl)-2-phenylthiazole, followed by a Gabriel synthesis to produce the primary amine, which can help avoid over-alkylation side products.[1][2]

Q2: I am observing a low yield in the initial Hantzsch thiazole synthesis of the 2-phenylthiazole core. What are the likely causes and solutions?

A2: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Poor quality of starting materials: Ensure the α-haloketone and thiobenzamide are pure. Impurities can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time are critical. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.

  • Side reactions: Competing reactions can reduce the yield of the desired thiazole. Careful control of temperature and stoichiometry is crucial.

Q3: What are the common challenges in the purification of this compound?

A3: The primary challenge in purifying the final product is its basic nature, which can lead to issues with chromatography (e.g., tailing on silica gel). It is also a relatively polar compound. Consider the following purification strategies:

  • Acid-base extraction: The amine can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Recrystallization of a salt: The product can be converted to a stable salt (e.g., hydrochloride or hydrobromide), which can often be purified by recrystallization.

  • Chromatography with a modified mobile phase: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to reduce tailing.

Troubleshooting Guides

Route A: From 2-Phenyl-1,3-thiazole-5-carbaldehyde

Problem 1: Low yield in the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde.

  • Possible Cause: Incomplete formylation or side reactions during the Vilsmeier-Haack reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous.

    • Temperature Control: Maintain the recommended temperature during the addition of reagents and throughout the reaction. Excursions in temperature can lead to the formation of byproducts.

    • Stoichiometry: Optimize the molar ratio of the 2-phenylthiazole substrate to the Vilsmeier reagent.

    • Work-up Procedure: Ensure complete hydrolysis of the intermediate iminium salt during the aqueous work-up.

Problem 2: Inefficient reductive amination of the aldehyde.

  • Possible Cause: Inappropriate choice of reducing agent or reaction conditions, or catalyst poisoning.

  • Troubleshooting Steps:

    • Reducing Agent: Sodium borohydride (NaBH₄) in the presence of an acid catalyst (e.g., benzoic acid) or sodium cyanoborohydride (NaBH₃CN) are commonly used. The choice of reducing agent can significantly impact the yield.[3]

    • pH Control: Maintain the optimal pH for imine formation and reduction.

    • Amine Source: Use a sufficient excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the equilibrium towards imine formation.

    • Catalyst: If using catalytic hydrogenation, ensure the catalyst is not poisoned by sulfur-containing compounds. Pre-treatment of the substrate or using a more robust catalyst may be necessary.

Route B: From 2-Phenyl-1,3-thiazole-5-carbonitrile

Problem 1: Difficulty in the synthesis of 2-Phenyl-1,3-thiazole-5-carbonitrile.

  • Possible Cause: Inefficient cyanation reaction.

  • Troubleshooting Steps:

    • Cyanide Source: Use a suitable cyanide source, such as copper(I) cyanide, and ensure anhydrous conditions if required.

    • Solvent: The choice of a high-boiling point aprotic solvent like DMF or DMSO can be crucial for driving the reaction to completion.

    • Temperature: Ensure the reaction is heated sufficiently to overcome the activation energy barrier.

Problem 2: Incomplete reduction of the nitrile to the amine.

  • Possible Cause: Inactive reducing agent or catalyst, or harsh reaction conditions leading to decomposition.

  • Troubleshooting Steps:

    • Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel, palladium on carbon) are typically required.

    • Catalyst Loading and Hydrogen Pressure: In catalytic hydrogenation, optimize the catalyst loading and hydrogen pressure.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid over-reduction or decomposition.

Route C: Via a Halomethyl Intermediate and Gabriel Synthesis

Problem 1: Low yield of 5-(chloromethyl)-2-phenylthiazole.

  • Possible Cause: Over-chlorination or side reactions during the chlorination of 5-methyl-2-phenylthiazole.

  • Troubleshooting Steps:

    • Chlorinating Agent: Use a controlled amount of a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

    • Initiator: The use of a radical initiator like AIBN or benzoyl peroxide may be necessary.

    • Reaction Monitoring: Carefully monitor the reaction to avoid the formation of the di-chlorinated byproduct.

Problem 2: Incomplete reaction or low yield in the Gabriel synthesis.

  • Possible Cause: Poor nucleophilicity of potassium phthalimide or inefficient cleavage of the phthalimide group.[2]

  • Troubleshooting Steps:

    • Phthalimide Deprotonation: Ensure complete deprotonation of phthalimide using a strong base like potassium hydride (KH) or by using commercially available potassium phthalimide.[2]

    • Solvent: Use a polar aprotic solvent like DMF to facilitate the SN2 reaction.[2]

    • Cleavage Step: Hydrazine hydrate is commonly used for the cleavage of the phthalimide group. Ensure sufficient reaction time and temperature for the cleavage to go to completion.[1][2]

Data Presentation

Table 1: Comparison of Conditions for Reductive Amination of 2-Phenyl-1,3-thiazole-5-carbaldehyde

EntryReducing SystemAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1NaBH₄ / Benzoic AcidNH₄OAcTHFReflux1-285-95[3]
2H₂ / Pd/CNH₃ / MeOHMethanol2512ModerateGeneral Knowledge
3NaBH₃CNNH₄OAcMethanol2524GoodGeneral Knowledge
4BH₃·N(C₂H₅)₃NH₃Neat250.5~93 (for similar substrates)[4]

Table 2: Comparison of Conditions for the Reduction of 2-Phenyl-1,3-thiazole-5-carbonitrile

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1LiAlH₄THFReflux6HighGeneral Knowledge
2H₂ / Raney NiMethanol / NH₃5012GoodGeneral Knowledge
3H₂ / Pd/CAcetic Acid2524ModerateGeneral Knowledge

Experimental Protocols

Protocol 1: Reductive Amination of 2-Phenyl-1,3-thiazole-5-carbaldehyde
  • Materials: 2-Phenyl-1,3-thiazole-5-carbaldehyde, ammonium acetate, sodium borohydride, methanol, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure: a. To a solution of 2-Phenyl-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of water. f. Remove the methanol under reduced pressure. g. Extract the aqueous residue with dichloromethane (3 x). h. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. j. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Gabriel Synthesis from 5-(Chloromethyl)-2-phenylthiazole
  • Materials: 5-(Chloromethyl)-2-phenylthiazole, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, dichloromethane.

  • Procedure: a. Step 1: N-Alkylation. i. To a solution of 5-(Chloromethyl)-2-phenylthiazole (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq). ii. Heat the reaction mixture to 80 °C and stir for 6 hours. iii. Cool the reaction mixture to room temperature and pour it into water. iv. Filter the precipitate, wash with water, and dry to obtain N-((2-phenyl-1,3-thiazol-5-yl)methyl)isoindoline-1,3-dione. b. Step 2: Hydrazinolysis. i. To a suspension of the product from Step 1 in ethanol, add hydrazine hydrate (5.0 eq). ii. Heat the mixture to reflux for 4 hours. iii. Cool the reaction to room temperature and acidify with concentrated hydrochloric acid. iv. Filter off the phthalhydrazide byproduct. v. Basify the filtrate with aqueous sodium hydroxide solution until pH > 12. vi. Extract the product with dichloromethane (3 x). vii. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Visualizations

Synthetic_Routes cluster_0 Route A cluster_1 Route B cluster_2 Route C 2-Phenylthiazole 2-Phenylthiazole 2-Phenyl-1,3-thiazole-5-carbaldehyde 2-Phenyl-1,3-thiazole-5-carbaldehyde 2-Phenylthiazole->2-Phenyl-1,3-thiazole-5-carbaldehyde Vilsmeier-Haack Final_Product This compound 2-Phenyl-1,3-thiazole-5-carbaldehyde->Final_Product Reductive Amination 2-Phenyl-5-bromothiazole 2-Phenyl-5-bromothiazole 2-Phenyl-1,3-thiazole-5-carbonitrile 2-Phenyl-1,3-thiazole-5-carbonitrile 2-Phenyl-5-bromothiazole->2-Phenyl-1,3-thiazole-5-carbonitrile CuCN 2-Phenyl-1,3-thiazole-5-carbonitrile->Final_Product Reduction (e.g., LiAlH4) 2-Phenyl-5-methylthiazole 2-Phenyl-5-methylthiazole 5-(Chloromethyl)-2-phenylthiazole 5-(Chloromethyl)-2-phenylthiazole 2-Phenyl-5-methylthiazole->5-(Chloromethyl)-2-phenylthiazole Chlorination 5-(Chloromethyl)-2-phenylthiazole->Final_Product Gabriel Synthesis

Caption: Overview of synthetic pathways to the target compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Reagents Are reducing agent and a nine source fresh and pure? Start->Check_Reagents Optimize_Conditions Optimize_Conditions Check_Reagents->Optimize_Conditions Yes Replace_Reagents Use fresh reagents. Check_Reagents->Replace_Reagents No Check_pH Is the pH optimal for imine formation? Optimize_Conditions->Check_pH Check_Catalyst Is catalytic hydrogenation used? Is the catalyst active? Check_pH->Check_Catalyst Yes Adjust_pH Adjust pH with acid/base. Check_pH->Adjust_pH No Consider_Alternative Consider alternative reducing agents (e.g., NaBH3CN, BH3 complexes). Check_Catalyst->Consider_Alternative No Screen_Catalysts Screen different catalysts or increase loading. Check_Catalyst->Screen_Catalysts Yes

Caption: Troubleshooting workflow for reductive amination.

References

stability of (2-Phenyl-1,3-thiazol-5-yl)methanamine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Phenyl-1,3-thiazol-5-yl)methanamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solutions?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, based on the chemistry of the thiazole ring and related structures, several potential stability issues should be considered:

  • Hydrolysis: The thiazole ring is generally stable, but certain conditions can promote hydrolysis. The methanamine side chain may also be susceptible to hydrolytic degradation.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV and visible radiation, which can initiate degradation pathways.[1][2] The presence of photosensitizers or dissolved oxygen can exacerbate this process.[1]

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly at the electron-rich thiazole ring and the primary amine group.[3][4]

  • pH Sensitivity: The stability of the compound can be significantly influenced by the pH of the aqueous solution due to the basicity of the thiazole nitrogen and the aminomethyl group.

  • Reactivity of the Thiazole Ring: The proton at the C2 position of the thiazole ring can be acidic under certain conditions, potentially leading to base-catalyzed degradation or reactions.[5][6]

Q2: What are the initial signs of degradation of my this compound solution?

A2: Degradation of your compound in an aqueous solution can manifest in several ways:

  • Visual Changes: A noticeable change in the color or clarity of the solution can be an initial indicator of degradation.[1]

  • Analytical Changes: When analyzing your samples by techniques like High-Performance Liquid Chromatography (HPLC), you may observe:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks corresponding to degradation products.[1]

    • Shifts in the retention time of the main peak.

  • Spectroscopic Changes: Changes in the UV-Vis or other spectroscopic profiles of the sample can also indicate degradation.[1]

Q3: How can I minimize the degradation of this compound in my aqueous solution?

A3: To enhance the stability of your aqueous solutions, consider the following preventative measures:

  • Control pH: Prepare your solutions in a buffered system at a pH where the compound exhibits maximum stability. This will likely need to be determined experimentally.

  • Protect from Light: Store and handle solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1]

  • Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation.

  • Use an Inert Atmosphere: To minimize oxidative degradation, de-gas your solvent and purge the headspace of your container with an inert gas like nitrogen or argon.[1]

  • Use High-Purity Solvents: Impurities in solvents can sometimes act as catalysts for degradation. Use HPLC-grade or similarly high-purity solvents.[1]

  • Add Stabilizers: Depending on the identified degradation pathway, the addition of antioxidants (e.g., ascorbic acid, BHT) or other stabilizers may be beneficial.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution PhotodegradationPrepare and store the solution in light-protecting containers (amber vials). Conduct experiments under reduced light conditions.
Oxidative degradationDe-gas the solvent before use and store the solution under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant if compatible with your experimental setup.
Unfavorable pHDetermine the pH of your solution and conduct a pH stability profile study to identify the optimal pH range. Use appropriate buffers to maintain the desired pH.
Appearance of multiple new peaks in HPLC Multiple degradation pathwaysPerform a forced degradation study to identify the major degradation products and pathways. This will help in developing a targeted stabilization strategy.
Inconsistent results between experiments Variability in solution preparation or storageStandardize your solution preparation protocol. Ensure consistent storage conditions (temperature, light exposure) for all samples. Prepare fresh solutions for each experiment if long-term stability is an issue.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7][8][9] This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period. Also, reflux the stock solution.

  • Photodegradation: Expose the solution of the compound to a light source providing UV and visible output (e.g., a photostability chamber) for a defined period. A dark control sample should be run in parallel.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the formation of major degradation products.

  • If possible, identify the structure of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition Time (hours) % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl (60 °C)2
6
24
0.1 M NaOH (60 °C)2
6
24
3% H₂O₂ (RT)2
6
24
Thermal (70 °C)24
Photolytic24
Control (RT)24

This table should be populated with your experimental data.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (70°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data pathway Identify Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., amine cleavage) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxide, ring oxidation) parent->oxidation [O] photodegradation Photodegradation Products (e.g., ring cleavage) parent->photodegradation hν (Light)

Caption: Potential degradation pathways.

References

overcoming solubility issues with (2-Phenyl-1,3-thiazol-5-yl)methanamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Phenyl-1,3-thiazol-5-yl)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome potential solubility challenges during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for organic molecules like this compound, which possesses a rigid heterocyclic structure. This often indicates that the compound's aqueous solubility is low, causing it to fall out of solution at the desired concentration.[1] Factors such as the compound's intrinsic properties, the pH of the buffer, and the presence of salts can all influence its solubility.

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are a frequent consequence of poor compound solubility.[1] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity and poor structure-activity relationships (SAR).

Q3: My DMSO stock of this compound appears to have crashed out upon storage. What should I do?

A3: Precipitation from DMSO stock solutions can happen for a few reasons. DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of hydrophobic compounds.[1] To resolve this, you can try preparing fresh stock solutions before each experiment or storing the compound as a dry powder.[1] Gently warming the solution or using sonication might help redissolve the precipitate, but always visually inspect for complete dissolution before use.[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between different cell lines and assay types. It is crucial to determine the maximum tolerable concentration of DMSO for your specific experimental setup, as high concentrations can be toxic to cells. A typical starting point is to keep the final DMSO concentration at or below 0.5%.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This is one of the most common challenges encountered with compounds like this compound. Below are several strategies to address this issue.

Strategy 1: pH Adjustment

Since this compound has a primary amine group, its solubility is expected to be pH-dependent.[1] Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of each buffer. This results in a 100 µM nominal concentration with 1% DMSO.

  • Mix the plate well and incubate at room temperature for 1-2 hours.

  • Visually inspect for any precipitation before reading the results.

  • Quantify the soluble compound using a suitable method like HPLC-UV or nephelometry.

Table 1: Illustrative pH Effect on Solubility

Buffer pHNominal Concentration (µM)Visual ObservationSoluble Concentration (µM)
5.0100Clear Solution98.5
6.0100Clear Solution95.2
7.0100Slight Haze60.7
7.4100Visible Precipitate35.1
Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1][2] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Experimental Protocol: Co-solvent Formulation
  • Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400.

  • Create a serial dilution series from this stock using 100% PEG 400.

  • Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

  • Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.

  • Prepare vehicle control wells containing the same final concentration of PEG 400 without the compound.

  • Gently mix the plate and proceed with your standard assay protocol.

Table 2: Solubility Enhancement with Co-solvents

Co-solvent (Final Concentration)Nominal Concentration (µM)Visual ObservationSoluble Concentration (µM)
1% DMSO100Precipitate35.1
5% PEG 400100Clear Solution92.8
5% Propylene Glycol100Slight Haze75.4
5% Ethanol100Haze68.9
Strategy 3: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Cyclodextrin Formulation
  • Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a microcentrifuge tube, add the DMSO stock to the cyclodextrin solution to achieve the desired final concentration of the compound.

  • Vortex the mixture thoroughly and allow it to equilibrate for at least 30 minutes at room temperature.

  • Add the complex solution to your assay plate.

Table 3: Solubility Enhancement with Cyclodextrins

FormulationNominal Concentration (µM)Visual ObservationSoluble Concentration (µM)
1% DMSO100Precipitate35.1
10 mM HP-β-CD100Clear Solution99.1

Visualizations

Experimental Workflow for Solubility Troubleshooting

Caption: A logical workflow for troubleshooting solubility issues.

Signaling Pathway of Compound Action (Hypothetical)

G compound This compound receptor Target Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: A hypothetical signaling pathway for the compound.

Logical Relationship of Solubility Factors

G solubility Compound Solubility physchem Physicochemical Properties (pKa, LogP) solubility->physchem formulation Formulation Strategy solubility->formulation assay_conditions Assay Conditions solubility->assay_conditions ph pH formulation->ph cosolvents Co-solvents formulation->cosolvents cyclodextrins Cyclodextrins formulation->cyclodextrins

Caption: Factors influencing compound solubility in assays.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazole rings?

A1: The Hantzsch thiazole synthesis is the oldest and most widely used method for synthesizing a thiazole ring.[1] This method involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thioamides, thiourea, thiosemicarbazides, or thiosemicarbazones.[1]

Q2: My Hantzsch thiazole synthesis is giving low yields. What are the common causes?

A2: Low yields in Hantzsch synthesis can stem from several factors:

  • Reagent Purity: The stability of α-haloketones can be a concern; they should be freshly prepared or purified to prevent side reactions from impurities.[2] Thioamides can also degrade over time.

  • Reaction Temperature: Temperature is a critical parameter. While heating is often necessary, excessive heat can lead to byproduct formation.[2]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Common solvents include ethanol, methanol, and DMF.[1][3]

  • Reaction Time: Insufficient or excessive reaction times can impact the yield. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

Q3: How can I control regioselectivity when using N-substituted thioureas in the Hantzsch synthesis?

A3: The condensation of N-monosubstituted thioureas with α-haloketones can result in two different regioisomers.[2][4] The formation of 2-(N-substituted amino)thiazoles is generally favored in neutral solvents.[2] Conversely, acidic conditions, such as using a 10M-HCl-EtOH mixture, can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[2][4] Therefore, controlling the pH of the reaction medium is crucial for achieving the desired regioselectivity.[2]

Q4: What is the Cook-Heilbron synthesis and when is it preferred?

A4: The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][5][6] This method is particularly useful when a 5-amino substituent on the thiazole ring is desired.

Q5: I'm having trouble purifying my thiazole product. What are some effective purification strategies?

A5: Purification of thiazole derivatives can be challenging. Here are some common strategies:

  • Column Chromatography: This is a widely used technique. A common issue is the compound streaking or not moving from the origin on the TLC plate. To address this, you can increase the polarity of the eluent (e.g., using mixtures of hexane with ethyl acetate, or dichloromethane with methanol).[7] For basic thiazole compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[8]

  • Recrystallization: This is effective for solid products. Choosing an appropriate solvent or a binary solvent system (e.g., ethanol/water, acetone/water) is key to obtaining high purity and recovery.[8]

  • Precipitation and Salt Metathesis: This is particularly useful for water-soluble thiazolium salts which are often not suitable for standard silica gel chromatography.[7] The salt can be precipitated and then purified through salt metathesis with an excess of a salt like sodium tetrafluoroborate.[7]

Troubleshooting Guides

Low Yield in Hantzsch Thiazole Synthesis

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed reagent_purity Check Reagent Purity (α-haloketone, thioamide) start->reagent_purity Initial Check temp_opt Optimize Temperature reagent_purity->temp_opt If purity is good purify_reagents Purify or use fresh reagents reagent_purity->purify_reagents solvent_opt Optimize Solvent temp_opt->solvent_opt If temp is optimal temp_screen Screen a range of temperatures temp_opt->temp_screen time_opt Optimize Reaction Time solvent_opt->time_opt If solvent is optimal solvent_screen Screen different solvents (e.g., EtOH, DMF) solvent_opt->solvent_screen catalyst_opt Consider a Catalyst time_opt->catalyst_opt If time is optimal tlc_monitor Monitor reaction by TLC time_opt->tlc_monitor yield_improved Yield Improved catalyst_opt->yield_improved If catalyst is effective catalyst_screen Screen catalysts (e.g., CuI, Pd(OAc)2) catalyst_opt->catalyst_screen

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Purification Issues with Thiazole Derivatives

Purification_Troubleshooting start Purification Difficulty streaking Compound Streaking on TLC start->streaking no_elution Compound Not Eluting from Column start->no_elution co_elution Co-elution of Impurities start->co_elution low_recovery Low Recovery after Recrystallization start->low_recovery add_modifier Add triethylamine (0.1-1%) to eluent streaking->add_modifier Solution increase_polarity Increase eluent polarity (e.g., add MeOH to DCM) no_elution->increase_polarity Solution optimize_gradient Use a shallower gradient elution co_elution->optimize_gradient Solution optimize_solvent Use less solvent or a different solvent system low_recovery->optimize_solvent Solution purified_product Pure Product Obtained add_modifier->purified_product increase_polarity->purified_product optimize_gradient->purified_product optimize_solvent->purified_product

Caption: Troubleshooting guide for common purification issues of thiazole derivatives.

Data Presentation: Reaction Condition Optimization

Hantzsch Thiazole Synthesis: Solvent and Catalyst Effects
EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1TolueneCuI (10)12024up to 85[1]
2n-PropanolPd(OAc)₂ (5)8012-[1]
3AcetonitrileFeBr₃ (10)---[1]
4Ethanol/Water (1:1)Silica-supported tungstosilicic acid (15)652-3.579-90[2][9]
5DMFK₂CO₃1300.17 (microwave)-[1]
Cook-Heilbron Synthesis: Reagent Variation
α-Amino CompoundSulfur SourceConditionsProductReference
α-aminonitrileCarbon disulfideMild5-amino-2-mercaptothiazole[1]
α-aminonitrileDithioacids/EstersMild2,4-disubstituted 5-aminothiazole[1]
α-aminonitrileIsothiocyanatesMild2,4-disubstituted 5-aminothiazole[1]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-haloketone (1.0 mmol)

  • Thioamide or Thiourea (1.0-1.5 mmol)

  • Solvent (e.g., Ethanol, 5 mL)

  • Base (optional, e.g., sodium acetate)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and the thioamide/thiourea in the chosen solvent.

  • Add a base if required for the specific reaction.

  • Heat the reaction mixture to reflux (or the desired temperature) with stirring.[2]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration.[10]

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Experimental Workflow: Hantzsch Synthesis

Hantzsch_Workflow start Start reagents Combine α-haloketone and thioamide in solvent start->reagents reaction Heat reaction mixture (e.g., reflux) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Reaction Work-up (Cooling, Filtration/Evaporation) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

General Procedure for Cook-Heilbron Synthesis

This protocol provides a general framework for the Cook-Heilbron synthesis.

Materials:

  • α-aminonitrile (1.0 mmol)

  • Carbon disulfide or other sulfur source (1.0-1.2 mmol)

  • Solvent (e.g., DMF)

  • Base (e.g., NaH)

Procedure:

  • In a suitable flask, dissolve the α-aminonitrile in the solvent.

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Add the sulfur source (e.g., carbon disulfide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).[1]

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by appropriate methods.

References

troubleshooting inconsistent results in biological assays with (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our assay results when using this compound. What are the potential causes?

Inconsistent results can stem from several factors, not necessarily specific to this compound but common in biological assays. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the biological system. Key considerations include compound purity and stability, assay conditions, reagent quality, and the inherent variability of biological systems.[1] A 2016 survey in Nature revealed that over 70% of scientists have struggled to reproduce another group's experiments, highlighting the widespread challenge of reproducibility in life sciences.[1]

Q2: How can we verify the quality and stability of our this compound sample?

It is crucial to ensure the identity and purity of your compound. We recommend the following:

  • Purity Verification: Use analytical techniques like HPLC-MS or NMR to confirm the purity of your this compound stock.

  • Solubility Assessment: Determine the compound's solubility in your assay buffer. Poor solubility can lead to precipitation and inconsistent concentrations.

  • Stability Studies: Assess the compound's stability under your specific assay conditions (e.g., temperature, pH, light exposure) over the experiment's duration. Degradation can lead to a loss of activity and variable results.

Q3: Could the compound be interfering with our assay technology?

Yes, compound interference is a common source of false-positive or inconsistent results in high-throughput screening (HTS).[2][3] Potential interference mechanisms include:

  • Autofluorescence: If your assay uses fluorescence detection, the compound itself might be fluorescent at the excitation and emission wavelengths used, leading to artificially high signals.

  • Assay-Enzyme Inhibition/Activation: The compound could directly interact with reporter enzymes (e.g., luciferase, beta-lactamase) used in the assay, independent of the intended biological target.

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[3]

To mitigate these issues, consider running control experiments, such as testing the compound in the absence of the biological target or using alternative detection methods.

Q4: What are some best practices for experimental design to improve reproducibility?

A robust experimental design is fundamental for obtaining consistent and reliable data.[1] Key practices include:

  • Appropriate Controls: Always include positive, negative, and vehicle (solvent) controls.

  • Replication: Perform both technical and biological replicates to assess variability.

  • Randomization: Randomize sample placement in multi-well plates to minimize positional effects.[4]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental steps.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Multi-Well Plate Assays

High variability across wells in a single plate can obscure real biological effects.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
Pipetting Inaccuracy Verify pipette calibration and technique.Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.
Edge Effects Uneven evaporation or temperature gradients across the plate.Avoid using the outer wells of the plate. Use plates with lids and ensure proper sealing. Incubate plates in a humidified chamber.
Inconsistent Cell Seeding Non-uniform cell density across wells.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
Compound Precipitation Poor solubility of this compound in the assay medium.Visually inspect wells for precipitation. Test a range of solvent concentrations. Consider using a different solvent or formulation.
Issue 2: Batch-to-Batch Variation in Compound Activity

Observing different levels of activity with different batches of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Compound Purity Purity may vary between synthesis batches.Request a Certificate of Analysis (CoA) for each batch. Independently verify the purity of each new batch using analytical methods.
Improper Storage Degradation of the compound due to incorrect storage conditions.Store the compound as recommended by the supplier (e.g., protected from light, at a specific temperature). Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variability in Reagents Differences in reagent lots (e.g., serum, media, antibodies).Record lot numbers for all reagents used. Test new lots of critical reagents against the old lot to ensure consistency.[5]
Issue 3: Discrepancy Between Primary Screen and Confirmatory Assay Results

The activity of this compound observed in the initial high-throughput screen is not replicated in follow-up assays.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
False Positive in Primary Screen Compound interference with the primary assay format.Perform counter-screens to identify sources of interference (e.g., autofluorescence, enzyme inhibition).[2]
Different Assay Conditions Variations in protocol between the primary and confirmatory assays.Ensure critical parameters (e.g., cell type, incubation time, reagent concentrations) are consistent.
Cell Line Instability Genetic drift or changes in phenotype of the cell line over time.Use low-passage number cells. Regularly check cell line identity and for contamination (e.g., mycoplasma).[6]

Experimental Protocols

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle controls (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response Compound This compound Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Experimental Workflow

G cluster_0 General Experimental Workflow Start Start Prep Prepare Compound Stock and Dilutions Start->Prep Seed Seed Cells in Plate Start->Seed Treat Treat Cells with Compound Prep->Treat Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., add reagents) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: A generalized workflow for a cell-based assay.

Troubleshooting Logic

G cluster_0 Troubleshooting Decision Tree Start Inconsistent Results Observed CheckCompound Verify Compound Purity, Solubility, and Stability Start->CheckCompound CheckAssay Review Assay Protocol and Controls Start->CheckAssay CheckSystem Examine Biological System (Cells, Reagents) Start->CheckSystem CompoundOK Compound OK CheckCompound->CompoundOK Pass CompoundIssue Address Compound Issue (e.g., new batch, solubilize) CheckCompound->CompoundIssue Fail AssayOK Assay OK CheckAssay->AssayOK Pass AssayIssue Optimize Assay (e.g., controls, randomization) CheckAssay->AssayIssue Fail SystemOK System OK CheckSystem->SystemOK Pass SystemIssue Address System Issue (e.g., new cells, reagent lot) CheckSystem->SystemIssue Fail

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Degradation Pathways of (2-Phenyl-1,3-thiazol-5-yl)methanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the degradation pathways of (2-Phenyl-1,3-thiazol-5-yl)methanamine and structurally related pharmaceutical compounds. Due to the limited publicly available data on the specific degradation of this molecule, this guide focuses on generalized principles, troubleshooting common experimental issues, and providing established protocols for stability and metabolism studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study?

Forced degradation studies, also known as stress testing, are essential in pharmaceutical development for several reasons:

  • Identifying potential degradation products of a drug substance.[1][2]

  • Elucidating probable degradation pathways.[1][2]

  • Evaluating the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, which are crucial for quality control.[2][3]

Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?

Common stress conditions are designed to mimic the effects of storage and physiological environments and include:

  • Acidic and Basic Hydrolysis: To assess degradation in solutions of varying pH.

  • Oxidation: Using reagents like hydrogen peroxide to evaluate the impact of oxidative stress.[1]

  • Thermal Stress: To determine the effect of high temperatures.[1]

  • Photostability: To assess the drug's sensitivity to light exposure.[1]

The selection of these conditions should be based on the compound's chemical structure and its intended use and storage.[1]

Q3: What are the likely metabolic pathways for a phenylthiazole compound?

While specific pathways for this compound are not extensively documented, related phenylthiazole compounds are known to undergo hepatic metabolism.[4] Potential biotransformation pathways for thiazole-containing drugs include:

  • Oxidative Metabolism: Often mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[5][6] This can involve oxidation of the thiazole ring.[5]

  • Thiazole Ring Cleavage: This can lead to the formation of thioamides, which are known to be reactive.

  • Conjugation: Metabolites may be conjugated with molecules like glutathione to facilitate excretion.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable. 3. The analytical method is not stability-indicating.1. Increase the concentration of the stressor, duration of exposure, or temperature.[1] 2. If the compound is inherently stable, document the tested conditions.[1] 3. Ensure the analytical method can separate the parent drug from potential degradants.[1]
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, duration of exposure, or temperature.[1]
Poor mass balance in analytical results. 1. Some degradation products are not detected by the analytical method (e.g., volatile or lack a chromophore). 2. Degradation products are not being eluted from the chromatography column.1. Employ a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).[1] 2. Modify the mobile phase or gradient to ensure all components are eluted.[1]
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents.1. Tightly control all experimental parameters.[1] 2. Use high-purity reagents and a well-characterized drug substance.[1]
Difficulty in identifying degradation products. 1. Complex degradation pathways leading to numerous products. 2. Degradation products are present in trace amounts.1. Utilize advanced analytical techniques like high-resolution mass spectrometry (LC-MS/MS) for structural elucidation.[2] 2. Employ concentration techniques for trace-level degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. It should be optimized for the specific compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose the solid compound and the solution to light conditions as specified by ICH guidelines.

3. Incubation and Sampling:

  • Incubate the stressed samples for a predetermined period (e.g., 2, 4, 8, 24 hours).

  • Withdraw aliquots at each time point.

  • Neutralize the acidic and basic samples.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method, often coupled with a UV detector and a mass spectrometer (LC-MS).

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a general workflow for assessing metabolic stability using liver microsomes.

1. Reagents and Solutions:

  • This compound solution.

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system.

  • Phosphate buffer.

  • Quenching solution (e.g., ice-cold acetonitrile).

2. Incubation:

  • Pre-warm the microsomes and buffer to 37°C.

  • Add the test compound to the microsome suspension.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

3. Sampling and Quenching:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to the quenching solution to stop the reaction.

4. Sample Processing:

  • Centrifuge the quenched samples to precipitate proteins.

  • Collect the supernatant for analysis.

5. Analysis:

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Visualizations

Degradation Pathways and Workflows

G cluster_pathway Potential Degradation Pathways Parent This compound Oxidation Oxidative Metabolism (e.g., CYP450) Parent->Oxidation Biotransformation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Chemical Stress RingCleavage Thiazole Ring Cleavage Oxidation->RingCleavage Metabolite1 Oxidized Metabolites Oxidation->Metabolite1 Metabolite2 Hydrolytic Degradants Hydrolysis->Metabolite2 Metabolite3 Thioamide Derivatives RingCleavage->Metabolite3 Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Excreted Excreted Products Conjugation->Excreted

Caption: Generalized degradation pathways for a phenylthiazole compound.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Quench Sample->Neutralize Analyze LC-MS Analysis Neutralize->Analyze Identify Identify Degradants Analyze->Identify Pathway Elucidate Pathway Identify->Pathway End Report Findings Pathway->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (2-Phenyl-1,3-thiazol-5-yl)methanamine and related small molecules. The guidance is based on established principles and methodologies in drug discovery for identifying and mitigating unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects occur when a drug or compound binds to and affects molecules other than its intended therapeutic target.[1][2] These unintended interactions can lead to a range of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results.[1][2] For a novel compound like this compound, which belongs to the biologically active thiazole class of compounds, understanding and minimizing off-target effects is a critical step in preclinical development to ensure safety and selectivity.[3][4][5]

Q2: What are the first steps to identify potential off-target interactions of my compound?

A tiered approach is often most effective.

  • Computational Prediction: In the early stages, computational methods can predict potential off-target interactions.[6] These approaches use the chemical structure of your compound to screen against databases of known protein binding sites.[6]

  • Broad Panel Screening: Subsequently, in vitro safety pharmacology profiling against a broad panel of common off-target classes is recommended.[7] This typically includes receptors, transporters, enzymes, and ion channels that are frequently associated with adverse drug reactions.[7]

  • Kinase Profiling: Given that kinases are a large family of enzymes and common off-targets, profiling your compound against a panel of kinases is a crucial step.[8][9]

Q3: How can I experimentally validate the predicted off-target interactions?

Several experimental techniques can be used to validate predicted off-targets:

  • Biochemical Assays: These assays directly measure the interaction between your compound and a purified protein.[10] They are used to determine binding affinity (e.g., Kd, Ki) or functional inhibition (e.g., IC50).

  • Cell-Based Assays: These assays assess the effect of your compound in a more biologically relevant context by using living cells.[11][12] They can confirm whether the interaction observed in biochemical assays translates to a functional consequence in a cellular environment.[11][12]

  • Thermal Shift Assays (DSF): Differential Scanning Fluorimetry is a technique used to assess the binding of a compound to a target protein by measuring changes in the protein's thermal stability.

Below is a logical workflow for identifying and validating off-target effects.

OffTargetWorkflow cluster_discovery Discovery & Prediction cluster_invitro In Vitro Screening cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound This compound Computational Computational Screening (Predicts potential off-targets) Compound->Computational Input Structure BroadPanel Broad Off-Target Panel (e.g., Receptors, Ion Channels) Computational->BroadPanel Guide Panel Selection KinasePanel Kinase Panel Screening Computational->KinasePanel Guide Panel Selection Biochemical Biochemical Assays (Determine IC50/Kd) BroadPanel->Biochemical Hits KinasePanel->Biochemical Hits CellBased Cell-Based Assays (Confirm cellular activity) Biochemical->CellBased Confirmed Hits SAR Structure-Activity Relationship (SAR) (Modify compound to reduce off-target binding) CellBased->SAR Validated Off-Targets

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting Guides

Issue 1: High frequency of off-target hits in initial screening.
Possible Cause Recommended Solution
Compound promiscuity due to chemical structure Analyze the structure-activity relationship (SAR) of the off-target hits. Identify common structural motifs that may be responsible for non-specific binding. Modify the compound to remove or alter these features while retaining on-target activity.
High compound concentration used in screening Perform dose-response experiments for the most potent off-target interactions. A lower concentration may be sufficient for on-target activity while minimizing off-target effects.
Assay interference Rule out assay artifacts such as compound aggregation, fluorescence interference, or non-specific protein denaturation. Employ orthogonal assays with different detection methods to confirm the off-target interactions.
Issue 2: Discrepancy between biochemical and cell-based assay results.
Possible Cause Recommended Solution
Low cell permeability The compound may not be reaching its intracellular off-target in sufficient concentrations. Conduct cell permeability assays (e.g., PAMPA) to assess its ability to cross cell membranes.
Metabolism of the compound in cells The compound may be metabolized into an inactive form within the cell. Perform metabolic stability assays using liver microsomes or hepatocytes.
Presence of endogenous ligands or cofactors The cellular environment contains endogenous molecules that may compete with your compound for binding to the off-target, which are absent in a purified biochemical assay.

Data Presentation: Example Data for Thiazole Derivatives

While specific quantitative data for this compound is not publicly available, the following table illustrates how inhibitory activity data for related thiazole derivatives against different targets can be presented. This example is based on data for other thiazole-containing compounds and should be used for illustrative purposes only.

Compound IDTargetAssay TypeIC50 (µM)Reference
Thiazole Derivative Ac-Met KinaseBiochemical0.05[3]
Thiazole Derivative AVEGFR-2 KinaseBiochemical1.20[3]
Thiazole Derivative BCandida albicansCell-based (MIC)1-2 µg/mL[13]
Thiazole Derivative BCandida glabrataCell-based (MIC)0.5-1 µg/mL[13]
Thiazole Derivative CCarbonic Anhydrase IXBiochemical0.15[14]
Thiazole Derivative CCarbonic Anhydrase IIBiochemical2.50[14]

This table is a representative example and does not contain data for this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening a compound against a panel of kinases to identify off-target interactions.

Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[8]

  • Substrates for each kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted compound or DMSO (as a control) to each well.

    • Add the kinase enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

The following diagram illustrates the kinase profiling workflow.

KinaseProfiling cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilution of This compound AddCompound Add Compound to Wells Compound->AddCompound KinasePlate Prepare Kinase Plate (One kinase per well) AddKinase Add Kinase Enzyme KinasePlate->AddKinase Incubate1 Pre-incubation AddKinase->Incubate1 AddSubstrate Add Substrate/ATP Mix Incubate1->AddSubstrate Incubate2 Incubate at 30°C AddSubstrate->Incubate2 AddADPReagent Add ADP-Glo™ Reagent Incubate2->AddADPReagent AddDetectionReagent Add Detection Reagent AddADPReagent->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence PlotData Plot Dose-Response Curve ReadLuminescence->PlotData CalcIC50 Calculate IC50 Values PlotData->CalcIC50

Caption: Experimental workflow for in vitro kinase profiling.

Protocol 2: Cell-Based Off-Target Validation

This protocol describes a general method for validating an off-target identified in a biochemical screen using a cell-based assay. This example assumes the off-target is a cell surface receptor that signals through a common pathway (e.g., cAMP or calcium mobilization).

Objective: To determine if this compound modulates the activity of a specific off-target receptor in a cellular context.

Materials:

  • A cell line stably expressing the off-target receptor of interest.

  • This compound.

  • A known agonist or antagonist for the receptor (positive control).

  • Assay-specific reagents (e.g., cAMP detection kit, calcium-sensitive dye).

  • Cell culture medium and supplements.

  • 96- or 384-well cell culture plates.

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

  • Cell Plating: Seed the cells expressing the off-target receptor into microplates and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of this compound or the control compound.

  • Cell Stimulation (for antagonist mode): Add a known agonist of the receptor at a fixed concentration (e.g., EC80) to all wells except the negative control.

  • Signal Detection:

    • After an appropriate incubation period, add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration to generate a dose-response curve and determine the IC50 (for antagonists) or EC50 (for agonists).

This signaling pathway diagram illustrates the principle of a cell-based receptor assay.

SignalingPathway Compound This compound Receptor Off-Target Receptor Compound->Receptor Binds/Inhibits Agonist Known Agonist Agonist->Receptor Binds/Activates GProtein G-Protein Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Signal Detectable Signal SecondMessenger->Signal

Caption: Generalized signaling pathway for a cell-based off-target assay.

References

challenges in the scale-up synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 2-phenyl-1,3-thiazole core, and what are its primary challenges?

A1: The most prevalent method for constructing the 2-phenyl-1,3-thiazole core is the Hantzsch Thiazole Synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (thiobenzamide).[1][2] Key challenges, especially during scale-up, include:

  • Low Yields: Can be caused by impure reactants, suboptimal reaction conditions, or the formation of side products.[3]

  • Side Reactions: Impurities in starting materials can lead to unwanted reactions, complicating purification.[3]

  • Work-up and Isolation: The desired product may be difficult to separate from unreacted starting materials and byproducts, particularly on a large scale.[4]

Q2: How can I convert the 5-position of the thiazole ring to the required methanamine group?

A2: The synthesis of the target molecule requires a multi-step approach, as the methanamine group is typically installed after the formation of the thiazole ring. A common strategy involves creating a precursor at the 5-position that can be converted to the amine. A reliable route is:

  • Formylation/Acylation: Introduce a carbonyl group at the 5-position of the 2-phenylthiazole.

  • Reductive Amination: React the resulting aldehyde (2-phenyl-1,3-thiazole-5-carbaldehyde) with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the final methanamine product.

Q3: My reaction yield drops significantly when moving from a 1g to a 100g scale. What are the likely causes?

A3: Yield loss during scale-up is a common problem stemming from physical and chemical factors that are less noticeable at the lab scale.[5] Key areas to investigate include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to uneven heating or localized hot spots, promoting side reactions and product degradation.[5]

  • Mass Transfer Limitations: Inadequate mixing in large reactors can cause poor distribution of reactants, leading to localized concentration gradients and the formation of impurities.[5]

  • Extended Reaction Times: Reactions may require significantly longer times to reach completion at a larger scale, which can increase the risk of product degradation.[5]

  • Work-up and Isolation Inefficiencies: Techniques like liquid-liquid extraction and filtration can be less efficient at larger scales, leading to physical loss of the product.[5]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis Step

This guide addresses common problems encountered during the formation of the 2-phenyl-5-substituted-thiazole intermediate.

Potential Cause Troubleshooting Action Expected Outcome
Impure Reactants/Solvents Ensure α-haloketone and thioamide are of high purity (>98%). Use anhydrous solvents to prevent detrimental side reactions.[3]Increased conversion to the desired thiazole product and reduced impurity profile.
Suboptimal Temperature Screen temperatures. Conventional heating often requires reflux, while microwave-assisted synthesis may occur between 90-130°C.[3]Identify the optimal temperature for your specific substrates to maximize yield and minimize reaction time.
Incorrect Solvent Choice Perform small-scale solvent screening. Alcohols like methanol, 1-butanol, or 2-propanol are often effective.[1][3]Improved reaction rate and yield by enhancing reactant solubility and facilitating the reaction mechanism.
Side Product Formation (Isomers) Under acidic conditions, mixtures of 2-amino-thiazoles and 2-imino-dihydrothiazoles can form.[6] Maintain neutral or slightly basic conditions to favor the desired isomer.Increased regioselectivity and simplification of the purification process.
Issue 2: Inefficient Reductive Amination and/or Purification

This section focuses on challenges in the final conversion to this compound and its subsequent purification.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Imine Formation Before adding the reducing agent, ensure the formation of the intermediate imine is complete. This can be monitored by TLC or ¹H NMR. Consider using a Dean-Stark trap to remove water if starting from an aldehyde.[5]Drives the equilibrium towards the imine, ensuring the reducing agent acts on the correct intermediate.
Reducing Agent Inactivity Use a fresh, high-purity batch of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). Some reducing agents are sensitive to moisture and pH.Ensures efficient and complete reduction of the imine to the target amine.
Product Isolation Difficulty The amine product may be soluble in the aqueous phase, especially if protonated. Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction with an organic solvent.Maximizes the recovery of the free amine into the organic layer during work-up.
Purification Challenges The basic amine may streak on silica gel chromatography. Pre-treat the silica gel with a triethylamine solution (e.g., 1-2% in the eluent) to neutralize acidic sites.Improved peak shape and separation efficiency during column chromatography, leading to higher purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

This protocol outlines the Vilsmeier-Haack formylation of 2-phenylthiazole, a common intermediate.

  • Setup: In a three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Vilsmeier Reagent Formation: Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Thiazole Addition: Add a solution of 2-phenylthiazole (1.0 eq) in anhydrous DMF dropwise to the flask.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude aldehyde.

  • Purification: Recrystallize the crude solid from ethanol/water to obtain pure 2-phenyl-1,3-thiazole-5-carbaldehyde.

Protocol 2: Reductive Amination to this compound
  • Setup: In a round-bottom flask, dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium acetate (10.0 eq) to the solution and stir until it dissolves completely.

  • pH Adjustment: Adjust the pH of the solution to ~6-7 using glacial acetic acid.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the amine by TLC.

  • Quenching: Carefully add 1M HCl to the reaction mixture until gas evolution ceases to destroy any remaining reducing agent.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and wash with dichloromethane to remove any unreacted aldehyde.

  • Basification & Extraction: Adjust the aqueous layer to pH > 9 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via column chromatography on silica gel pre-treated with 1% triethylamine in a hexane/ethyl acetate eluent system.

Visualized Workflows and Logic

Synthesis_Workflow start 2-Bromoacetophenone & Thiobenzamide inter1 2-Phenylthiazole start->inter1 Hantzsch Synthesis (e.g., Reflux in EtOH) inter2 2-Phenyl-1,3-thiazole- 5-carbaldehyde inter1->inter2 Vilsmeier-Haack Formylation (POCl3, DMF) final This compound inter2->final Reductive Amination (NH4OAc, NaBH3CN)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Tree p0 Low Final Product Yield c1 Problem in Hantzsch Synthesis? p0->c1 c2 Problem in Reductive Amination? p0->c2 c3 Poor Isolation / Purification? p0->c3 s1a Check Reactant Purity c1->s1a s1b Optimize Temp / Solvent c1->s1b s1c Verify Reaction pH c1->s1c s2a Confirm Imine Formation c2->s2a s2b Use Fresh Reducing Agent c2->s2b s3a Basify Aqueous Layer (pH>9) Before Extraction c3->s3a s3b Use Amine-Treated Silica Gel c3->s3b

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Enhancing the Bioavailability of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the bioavailability of 2-phenylthiazole derivatives. This class of compounds often exhibits poor aqueous solubility, which can significantly hinder its therapeutic potential. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of 2-Phenylthiazole Derivative in In Vitro Assays

Question: My 2-phenylthiazole derivative is precipitating in the aqueous buffer of my in vitro assay, leading to inconsistent results. What are my immediate options to solubilize it for initial screening?

Answer:

For immediate, small-scale solubilization for in vitro screening, consider the following approaches:

  • Co-solvents: A mixture of a water-miscible organic solvent and water can significantly increase the solubility of your compound.[1]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions due to their miscibility with water and general acceptance in cell-based assays at low final concentrations.

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO or ethanol. For the assay, perform serial dilutions in your aqueous assay medium, ensuring the final co-solvent concentration is minimal (typically <0.5% v/v) to avoid cellular toxicity.[1]

  • pH Adjustment: The solubility of your 2-phenylthiazole derivative may be pH-dependent, especially if it contains ionizable functional groups.

    • Actionable Step: Determine the pKa of your compound. If it has a basic moiety, adjusting the buffer to a slightly acidic pH may protonate the molecule, increasing its aqueous solubility. Conversely, for acidic derivatives, a slightly alkaline pH might be beneficial.

    • Caution: Be mindful of the pH stability of your compound and the pH tolerance of your experimental system (e.g., cell lines). Extreme pH values can lead to compound degradation.

Issue 2: Promising In Vitro Activity but Poor In Vivo Efficacy Due to Suspected Low Bioavailability

Question: My 2-phenylthiazole derivative shows excellent activity in vitro, but in vivo studies are disappointing. How can I improve its oral bioavailability for animal studies?

Answer:

When transitioning from in vitro to in vivo studies, formulation strategies become critical. Here are several established techniques to enhance the oral bioavailability of poorly soluble compounds:

  • Solid Dispersions: Dispersing the 2-phenylthiazole derivative in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[2] This is achieved by converting the crystalline drug into an amorphous state.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[3][4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.

The choice of strategy depends on the physicochemical properties of your specific 2-phenylthiazole derivative. A decision workflow can help guide your selection.

G start Poorly Soluble 2-Phenylthiazole Derivative ph_stability Is the compound stable across a range of pH values? start->ph_stability thermal_stability Is the compound thermally stable? ph_stability->thermal_stability No ph_modification pH Modification ph_stability->ph_modification Yes solid_dispersion Solid Dispersion (e.g., Spray Drying, Hot Melt Extrusion) thermal_stability->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation thermal_stability->cyclodextrin No particle_size Particle Size Reduction (Micronization/Nanosizing) thermal_stability->particle_size No lipophilicity Is the compound highly lipophilic (LogP > 3)? lipophilicity->solid_dispersion No lipid_formulation Lipid-Based Formulation (e.g., SEDDS) lipophilicity->lipid_formulation Yes solid_dispersion->lipophilicity cyclodextrin->lipophilicity particle_size->lipophilicity

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass effect and how might it affect my 2-phenylthiazole derivative? A1: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or the systemic circulation. For orally administered drugs, this metabolism primarily occurs in the liver and gut wall. If your 2-phenylthiazole derivative is a substrate for metabolic enzymes in these tissues (e.g., Cytochrome P450 enzymes), a significant portion of the drug may be inactivated before it can exert its therapeutic effect, leading to low bioavailability.

Q2: How do I choose the right cyclodextrin for my compound? A2: The choice of cyclodextrin (CD) depends on the size and shape of your 2-phenylthiazole derivative. The most commonly used are α-CD, β-CD, and γ-CD, which have different cavity sizes. β-Cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their cavity size being suitable for many drug molecules and their favorable safety profile.[3] Phase solubility studies are recommended to determine which CD and at what molar ratio provides the best solubility enhancement for your specific compound.

Q3: Can the excipients used in formulations interfere with my experiments? A3: Yes, it is crucial to run appropriate vehicle controls in all your experiments. Excipients such as surfactants, polymers, and co-solvents can have their own biological effects or interfere with assay readouts. For example, high concentrations of DMSO can be cytotoxic, and some surfactants can affect cell membrane integrity. Always test the formulation vehicle without the active compound to rule out any confounding effects.

Q4: What are the key pharmacokinetic parameters I should be looking at to assess bioavailability? A4: When evaluating bioavailability from in vivo studies, the key pharmacokinetic parameters to consider are:

  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. By comparing the AUC of an oral dose to the AUC of an intravenous (IV) dose, you can calculate the absolute bioavailability. An increase in Cmax and AUC for a formulated drug compared to the unformulated drug indicates successful bioavailability enhancement.[6][7][8]

Data Presentation

While specific quantitative data for the bioavailability enhancement of a wide range of 2-phenylthiazole derivatives is limited in the literature, the following tables provide illustrative examples of the improvements that can be achieved with different formulation strategies for poorly soluble compounds, including related thiazole derivatives.

Table 1: Enhancement of Aqueous Solubility of a Poorly Soluble Compound using Cyclodextrin Complexation

FormulationMolar Ratio (Drug:HP-β-CD)Solubility (µg/mL)Fold Increase in Solubility
Pure Drug-5.8-
Physical Mixture1:115.22.6
Kneading Method1:145.77.9
Co-evaporation Method1:168.311.8

Data adapted from a study on a poorly soluble drug, demonstrating the potential of cyclodextrin complexation.

Table 2: Pharmacokinetic Parameters of Dasatinib (a Thiazole-containing drug) in a Solid Dispersion Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability (%)
Physical Mixture850 ± 1504.0 ± 1.04500 ± 800100
Amorphous Solid Dispersion1700 ± 3000.9 ± 0.26750 ± 1100150

Data adapted from a study on Dasatinib, illustrating the effect of solid dispersion on pharmacokinetic parameters.[9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a 2-phenylthiazole derivative to enhance its dissolution rate and solubility.

Materials:

  • 2-phenylthiazole derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Preparation of Solution: Accurately weigh the 2-phenylthiazole derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). Continue evaporation until a solid mass or thin film is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask and place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the resulting solid dispersion using a mortar and pestle to obtain a fine powder, then pass it through a sieve for uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterization: Characterize the product for solubility and dissolution rate improvement compared to the pure drug.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a 2-phenylthiazole derivative and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • 2-phenylthiazole derivative

  • LC-MS/MS or other suitable analytical instrument

Methodology:

  • Cell Culture: Culture Caco-2 cells on the permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for your laboratory's established standards. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test solution containing the 2-phenylthiazole derivative (at a known concentration) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To assess active efflux, perform the experiment in the reverse direction. Add the test solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the 2-phenylthiazole derivative in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Signaling Pathways

2-phenylthiazole and related thiazole derivatives have been shown to modulate various signaling pathways, which are often implicated in diseases such as cancer and inflammation. Understanding these interactions is crucial for elucidating the mechanism of action of your compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Several thiazole derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Phenylthiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for 2-phenylthiazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. Some benzothiazole derivatives have been shown to act as inhibitors of key kinases in this pathway, such as ERK2 and p38α MAPK.[5]

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor 2-Phenylthiazole Derivative Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

Caption: MAPK signaling pathway with potential inhibition points for 2-phenylthiazole derivatives.

CYP51 Inhibition Pathway

In the context of antifungal activity, 2-phenylthiazole derivatives can target the lanosterol 14α-demethylase (CYP51) enzyme in fungi.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol converts to FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51

References

Validation & Comparative

comparing the efficacy of (2-Phenyl-1,3-thiazol-5-yl)methanamine to other antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Antimicrobial Efficacy of Thiazole Derivatives and Conventional Antimicrobials

In the face of rising antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor for drug discovery professionals.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a foundational structure for many compounds with significant biological activity.[1][3][4] Thiazole derivatives have demonstrated a broad spectrum of antimicrobial effects, positioning them as promising candidates for the development of new anti-infective agents.[5][6] This guide provides a comparative analysis of the efficacy of various thiazole-based compounds against standard antimicrobials, supported by experimental data and detailed methodologies.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The tables below summarize the MIC values of various thiazole derivatives against a range of pathogenic bacteria and fungi, juxtaposed with the performance of conventional antibiotics and antifungals. Lower MIC values indicate higher efficacy.

Table 1: Antibacterial Activity of Thiazole Derivatives vs. Standard Antibiotics

Compound/DrugS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference
Thiazole Derivatives
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)16.1 µM-16.1 µM-[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (43c)-28.8 µM--[1]
Thiazole-based Schiff base (59)15.00 ± 0.01 mm-14.40 ± 0.04 mm-[1]
Thiazole-Quinolinium Derivative1–32 µg/mL---[7]
2-phenyl-1,3-thiazole derivative (12)125–150 µg/mL-125–150 µg/mL-[8]
Standard Antibiotics
NorfloxacinComparable to 43a-Comparable to 43a-[1]
Amoxicillin17.00 ± 0.04 mm-18.00 ± 0.01 mm-[1]
Ampicillin> MIC of some derivatives--> MIC of some derivatives[9]
Chloramphenicol---< MIC of derivative 57[1]

*Values are zone of inhibition in mm, not MIC.

Table 2: Antifungal Activity of Thiazole Derivatives vs. Standard Antifungals

Compound/DrugC. albicansA. nigerA. flavusReference
Thiazole Derivatives
Thiazole hydrazine derivative (4b)250 µg/mL--[10]
Thiazole hydrazine derivative (4g)250 µg/mL--[10]
4-(4-bromophenyl)-thiazol-2-amine derivative (43b)-16.2 µM-[1]
Hydrazinyl thiazole derivative (56a-c)EffectiveEffectiveEffective[1]
2-phenyl-1,3-thiazole derivative (12)-125–150 µg/mL-[8]
Standard Antifungals
Nystatin< 250 µg/mL--[10]
Griseofulvin500 µg/mL--[10]
FluconazoleComparable to 43b--[1]
KetoconazoleComparable efficacy--[1]

Experimental Protocols

The data presented is typically derived from standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to evaluating the efficacy of these compounds.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution: The test compound and a standard reference drug are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the inoculum, and the inoculum with the standard drug are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or 28-30°C for 48-72 hours for fungi).

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Agar Disk Diffusion Method for Zone of Inhibition

This method assesses the extent of microbial growth inhibition by a compound.

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The antimicrobial agent diffuses from the disk into the agar. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[11]

Visualizing Methodologies and Mechanisms

Diagrams created using the DOT language provide clear visual representations of experimental workflows and potential biological pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Standardized Microbial Suspension (e.g., 10^5 CFU/mL) C Inoculation of wells with microbial suspension A->C B Serial Dilution of Test Compounds & Controls in 96-well plate B->C D Incubation (e.g., 37°C for 24h) C->D E Visual Inspection for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. Some studies suggest that these compounds can inhibit key bacterial enzymes.

G Thiazole Thiazole Derivative Inhibition Inhibition Thiazole->Inhibition FabH β-ketoacyl-ACP synthase III (FabH) FAS Fatty Acid Synthesis II (FASII) FabH->FAS Catalyzes initial step Membrane Bacterial Cell Membrane Integrity FAS->Membrane Essential for Disruption Disruption FAS->Disruption GrowthInhibition Inhibition of Bacterial Growth Membrane->GrowthInhibition Leads to Inhibition->FabH Inhibition->FAS Disruption->Membrane

Caption: Potential mechanism of action for thiazole derivatives via FabH inhibition.

Conclusion

The available data indicate that thiazole derivatives exhibit significant antimicrobial activity, often comparable or superior to standard drugs against certain pathogens, including resistant strains.[1][7][9] The versatility of the thiazole scaffold allows for extensive chemical modification, leading to a wide array of derivatives with varying potencies and spectrums of activity.[11][12] While the specific compound (2-Phenyl-1,3-thiazol-5-yl)methanamine was not directly evaluated in the reviewed literature, the strong performance of numerous 2-phenyl-1,3-thiazole and other related structures underscores the potential of this chemical class. Further investigation into their mechanisms of action, safety profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

Structure-Activity Relationship of (2-Phenyl-1,3-thiazol-5-yl)methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-Phenyl-1,3-thiazol-5-yl)methanamine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and kinase inhibitory properties. The information presented is synthesized from various studies to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings, as well as modifications to the methanamine moiety. The primary therapeutic targets explored for this class of compounds are protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Anticancer Activity

Numerous derivatives of the 2-aminothiazole core, a structure closely related to this compound, have exhibited potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [1]

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
A549 (Lung Cancer)Strong antiproliferative activity
Compound 20 H1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
TH-39 K562 (Leukemia)0.78 µM
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)

Note: The data is compiled from a review and represents a collection of findings from various studies. Direct comparison should be made with caution due to differing experimental conditions.

Kinase Inhibitory Activity

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases. Key kinase targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[2] The development of selective inhibitors for these kinases is a promising strategy in cancer therapy.[3]

CDK Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[4] Thiazole-based compounds have been developed as potent pan-CDK inhibitors.

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Thiazole derivatives have been designed as dual PI3K/mTOR inhibitors, showing promise in overcoming resistance to single-target therapies.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications on the this compound scaffold and their general impact on biological activity, based on available literature.

SAR_Insights cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications & Activity Impact cluster_activity Biological Activity Core 2-Phenyl Ring 1,3-Thiazole 5-Methanamine Phenyl_Subs Substituents on Phenyl Ring (e.g., halogens, methoxy) - Modulate potency and selectivity. Core:c0->Phenyl_Subs Substitution Thiazole_Subs Substituents on Thiazole Ring (e.g., alkyl, aryl) - Influence binding affinity. Core:c1->Thiazole_Subs Substitution Methanamine_Mods Modifications of Methanamine (e.g., amides, ureas) - Affect pharmacokinetic properties. Core:c2->Methanamine_Mods Modification Activity Enhanced Kinase Inhibition & Anticancer Activity Phenyl_Subs->Activity Thiazole_Subs->Activity Methanamine_Mods->Activity

General Structure-Activity Relationship (SAR) Insights.

Experimental Protocols

To ensure the reproducibility of the findings and to aid in the development of new analogs, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Materials:

  • 96-well cell culture plates

  • This compound analog of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7]

Materials:

  • Kinase of interest (e.g., Aurora A, Aurora B, CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound analog of interest

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, kinase, and substrate in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

The following diagram illustrates a general workflow for evaluating the anticancer properties of these analogs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis A Compound Synthesis (Analogs of this compound) B Cell Viability Assays (e.g., MTT Assay on Cancer Cell Lines) A->B C Kinase Inhibition Assays (e.g., Aurora, CDK, PI3K) A->C D Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) B->D E Determine IC50/GI50 Values B->E C->E F Establish Structure-Activity Relationship (SAR) D->F E->F

General Experimental Workflow for Anticancer Evaluation.

Signaling Pathway Involvement

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Thiazole-based inhibitors have been shown to target key components of this pathway, leading to the suppression of tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K

Inhibition of the PI3K/Akt Signaling Pathway.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to facilitate further research and the development of more potent and selective therapeutic agents based on this versatile scaffold.

References

Validating the Target Engagement of (2-Phenyl-1,3-thiazol-5-yl)methanamine in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the intracellular target engagement of the small molecule (2-Phenyl-1,3-thiazol-5-yl)methanamine. While the specific molecular target of this compound is not extensively documented in publicly available literature, this guide utilizes a hypothetical target, "Kinase X," for illustrative purposes, based on the known activities of similar thiazole-containing compounds which are often investigated as kinase inhibitors. The principles and experimental protocols described herein are broadly applicable for validating the interaction of any small molecule with its putative protein target within a cellular environment.

Comparison of Target Engagement Validation Methods

Validating that a compound binds to its intended target in cells is a critical step in drug discovery, providing evidence for its mechanism of action.[1] Several robust methods exist, each with distinct advantages and limitations. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Pull-Down Assays, and Kinase Activity Reporter Assays.

Table 1: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Pull-DownKinase Activity Reporter Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[2][3]A tagged version of the compound is used to capture its binding partners from cell lysate.[4][5]Measures the activity of a specific kinase or signaling pathway downstream of the target.
Compound Modification Not required. Uses the native compound.Requires chemical synthesis of a tagged analogue (e.g., biotinylated).[4][6]Not required.
Cellular State Can be performed in intact cells or cell lysates.[7]Typically performed on cell lysates.[4]Performed in intact, living cells.
Primary Readout Change in protein melting temperature (ΔTm) upon compound treatment.[2]Identification and quantification of pulled-down proteins by mass spectrometry or Western blot.[6]Change in a reporter signal (e.g., luminescence, fluorescence) indicative of kinase activity.
Key Advantages - Label-free approach.[4]- Confirms target engagement in a physiological context.[7]- Can identify unknown targets or off-targets.[6]- Provides direct evidence of a physical interaction.- High-throughput screening compatible.- Measures functional consequence of target engagement.
Key Limitations - Target must be thermally stable.- Requires a specific antibody for detection (e.g., Western blot).[2]- Tag may interfere with binding.- Potential for non-specific binding to the affinity matrix.[4]- Indirect measure of binding.- Susceptible to artifacts from pathway crosstalk.
Throughput Moderate to high, with adaptations for 96- or 384-well plates.[7]Low to moderate.High.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by assessing changes in the protein's thermal stability.[3]

Objective: To determine if this compound treatment increases the thermal stability of Kinase X in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein (Kinase X) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[8]

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS). Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes, followed by cooling to room temperature.[2][8]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) to release the cellular proteins.[8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[2]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting with a specific antibody against Kinase X.[3][8]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Affinity-Based Pull-Down Assay

This technique is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[5]

Objective: To isolate and identify Kinase X as a binding partner of this compound from a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates an affinity tag, such as biotin, typically via a flexible linker to minimize steric hindrance.

  • Cell Lysate Preparation: Harvest and lyse cells expressing the target protein using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated compound. To demonstrate specificity, a parallel incubation should be performed in the presence of an excess of the untagged this compound as a competitor.[6]

  • Capture: Add streptavidin-coated beads (e.g., agarose or magnetic beads) to the lysate-compound mixture and incubate to allow the biotinylated compound and its bound proteins to bind to the beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the target protein (Kinase X) by Western blotting. For broader target identification, the eluted proteins can be analyzed by mass spectrometry.[4] A reduction or absence of the Kinase X band in the competition sample confirms specific binding.[6]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Hypothetical Signaling Pathway of Kinase X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling cascade involving the target, Kinase X.

G CETSA Experimental Workflow A 1. Treat cells with compound or vehicle control B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze soluble target protein by Western Blot E->F G 7. Plot melting curves and compare Tm shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G Affinity Pull-Down Workflow A 1. Prepare cell lysate B 2. Incubate lysate with biotinylated compound (+/- excess free compound) A->B C 3. Add streptavidin beads to capture compound-protein complexes B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Analyze by Western Blot or Mass Spectrometry E->F G 7. Confirm specific binding by competition analysis F->G

Caption: Workflow for the Affinity-Based Pull-Down Assay.

References

Head-to-Head Comparison: (2-Phenyl-1,3-thiazol-5-yl)methanamine and Reference Compounds in Key Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a head-to-head comparison of compounds based on this scaffold with established reference agents in key therapeutic areas: antifungal, anticancer, and antibacterial applications. While specific experimental data for (2-Phenyl-1,3-thiazol-5-yl)methanamine is not extensively available in the public domain, we will analyze the performance of closely related 2-phenylthiazole derivatives to provide a valuable comparative overview for researchers in the field.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant number of 2-phenylthiazole derivatives have been investigated for their antifungal properties, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Comparative Data:

CompoundOrganismIC50 / MIC (µg/mL)Reference CompoundOrganismIC50 / MIC (µg/mL)
Compound B9 (2-phenylthiazole derivative)[1]Candida albicans0.125FluconazoleCandida albicans0.25
Compound B9 (2-phenylthiazole derivative)[1]Cryptococcus neoformans0.25FluconazoleCryptococcus neoformans0.5
Compound B9 (2-phenylthiazole derivative)[1]Fluconazole-resistant C. albicans4FluconazoleFluconazole-resistant C. albicans>64

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

  • Drug Dilution: Compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24–48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that produced a significant inhibition of visible growth compared to the drug-free control.

Signaling Pathway:

CYP51_Inhibition Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethyl Lanosterol 14-demethyl Lanosterol CYP51->14-demethyl Lanosterol Catalyzes Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Compound B9 Compound B9 Compound B9->CYP51 Inhibits Fluconazole Fluconazole Fluconazole->CYP51 Inhibits

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

Derivatives of 2-phenylthiazole have demonstrated promising cytotoxic effects against a variety of human cancer cell lines.

Comparative Data:

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
2-phenylthiazole-4-carboxamide derivative[2]T47D (Breast cancer)5.2Dasatinib[3]MCF-7 (Breast cancer)< 1
2-phenylthiazole-4-carboxamide derivative[2]Caco-2 (Colorectal cancer)8.1Dasatinib[3]HT-29 (Colon cancer)< 1
2-phenylthiazole-4-carboxamide derivative[2]HT-29 (Colon cancer)12.5Dasatinib[3]K562 (Leukemia)< 1

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48–72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Phenylthiazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxic activity of compounds.

Antibacterial Activity: Inhibition of Bacterial Growth

Certain 2-phenylthiazole derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.

Comparative Data:

CompoundOrganismMIC (µg/mL)Reference CompoundOrganismMIC (µg/mL)
2-phenylthiazole derivative 33f[4]Staphylococcus aureus16OxytetracyclineStaphylococcus aureus0.25-1
2-phenylthiazole derivative 33f[4]Bacillus cereus32OxytetracyclineBacillus cereus0.5-2
Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines[5]Staphylococcus aureus2-16 fold > OxytetracyclineOxytetracyclineStaphylococcus aureus-

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) was determined by the broth microdilution method.

  • Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton Broth (MHB). The bacterial suspension was adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in MHB.

  • Drug Dilution: The compounds were serially diluted in MHB in 96-well plates.

  • Incubation: The plates were incubated at 37°C for 18–24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Logical Relationship:

Antibacterial_Screening_Logic Antibacterial Screening Logic Start Synthesized 2-Phenylthiazole Derivative GramPositive Gram-Positive Bacteria (e.g., S. aureus) Start->GramPositive GramNegative Gram-Negative Bacteria (e.g., E. coli) Start->GramNegative BrothDilution Broth Microdilution Assay GramPositive->BrothDilution GramNegative->BrothDilution MIC_Value Determine MIC BrothDilution->MIC_Value Active Active (Low MIC) MIC_Value->Active Inactive Inactive (High MIC) MIC_Value->Inactive

Caption: Logical flow of an antibacterial screening process.

References

Profiling the Selectivity of (2-Phenyl-1,3-thiazol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a framework for assessing the selectivity profile of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a molecule belonging to the biologically active phenylthiazole class. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide outlines a comparative approach, detailing appropriate experimental protocols and data presentation formats, alongside potential comparator compounds.

Comparator Compounds and Rationale

To contextualize the cross-reactivity profile of this compound, it is essential to benchmark its activity against structurally related or functionally similar molecules. The phenylthiazole scaffold is a common feature in compounds targeting a range of biological entities, including kinases and enzymes involved in fungal pathogenesis.[1][2] A judicious selection of comparators would therefore include:

  • (2-Phenyl-1,3-thiazol-4-yl)methanamine: A structural isomer to assess the impact of the methanamine group's position on target engagement.

  • Dasatinib: A known multi-kinase inhibitor containing a 2-aminothiazole core, which serves as a reference for broad-spectrum kinase activity.[3]

  • Isavuconazole: An antifungal agent with a phenylthiazole structure that targets lanosterol 14α-demethylase (CYP51), providing a benchmark for non-kinase off-target effects.[2]

Cross-Reactivity Data Summary

A comprehensive cross-reactivity analysis would involve screening this compound and its comparators against a panel of kinases and other relevant biological targets. The resulting data, typically in the form of IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, should be organized for clear comparison.

Table 1: Hypothetical Kinase Cross-Reactivity Profile

Kinase TargetThis compound (IC50, nM)(2-Phenyl-1,3-thiazol-4-yl)methanamine (IC50, nM)Dasatinib (IC50, nM)
Kinase A502505
Kinase B1500>10,00010
Kinase C800120015
Kinase D>10,000>10,000500
Kinase E2507002

Table 2: Hypothetical Off-Target Profile

TargetThis compound (Ki, nM)Isavuconazole (Ki, nM)
CYP51500025
hERG>10,0001500
M1 Receptor8000>10,000

Experimental Protocols

To generate the data presented above, standardized and robust experimental methodologies are crucial. The following are detailed protocols for key cross-reactivity assays.

Kinase Profiling Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • [γ-³²P]ATP

  • Test compound dissolved in DMSO

  • Kinase reaction buffer

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively to remove unreacted [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for a specific receptor.[4][5][6]

Objective: To determine the Ki value of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor

  • Test compound dissolved in DMSO

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and the binding buffer.

  • Add the diluted test compound to the tubes.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Phosphorylation Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling cascade and a potential point of inhibition.

G Cross-Reactivity Profiling Workflow cluster_planning Assay Planning cluster_execution Experimental Execution cluster_analysis Data Analysis SelectTargets Select Kinase and Receptor Panels KinaseAssay Perform Kinase Profiling Assays SelectTargets->KinaseAssay BindingAssay Perform Receptor Binding Assays SelectTargets->BindingAssay SelectCompounds Select Comparator Compounds SelectCompounds->KinaseAssay SelectCompounds->BindingAssay IC50 Calculate IC50 Values KinaseAssay->IC50 Ki Calculate Ki Values BindingAssay->Ki Compare Compare Selectivity Profiles IC50->Compare Ki->Compare

Caption: Workflow for assessing the cross-reactivity of a test compound.

By following these protocols and data presentation formats, researchers can systematically evaluate the cross-reactivity profile of this compound, enabling a more informed assessment of its therapeutic potential and safety profile.

References

comparative analysis of the synthetic routes to 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of this heterocyclic motif is, therefore, of paramount importance. This guide provides a comparative analysis of the most common classical and modern synthetic routes to 2-phenylthiazoles, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.

Classical Synthetic Routes

The traditional methods for thiazole synthesis have been the bedrock of heterocyclic chemistry for over a century. The Hantzsch synthesis remains the most prominent and widely utilized method for the preparation of 2-phenylthiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of thiazoles by the reaction of an α-haloketone with a thioamide. For the synthesis of 2-phenylthiazole, this typically involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with thiobenzamide. The reaction generally proceeds with high yields and is amenable to a variety of substituted starting materials.

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R1 Phenacyl Halide P 2-Phenylthiazole R1->P Reaction plus + R2 Thiobenzamide R2->P

Figure 1: General scheme of the Hantzsch synthesis for 2-phenylthiazoles.

Modern iterations of the Hantzsch synthesis often employ alternative conditions to improve reaction times, yields, and environmental footprint.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1]

  • One-Pot, Multi-Component Synthesis: These methods combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and improving overall efficiency.[2] Catalysts are often employed in these reactions.

  • Catalytic Hantzsch Synthesis: Various catalysts, such as baker's yeast, have been used to promote the reaction under milder conditions.[1]

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a classical method for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[3] While a powerful tool for the synthesis of 5-aminothiazole derivatives, its direct application for the synthesis of 2-phenylthiazoles is not common, as it does not typically lead to substitution at the 2-position with a phenyl group without further modification.

Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_product Product R1 α-Aminonitrile P 5-Aminothiazole R1->P Reaction plus + R2 Dithioacid/CS₂ R2->P

Figure 2: General scheme of the Cook-Heilbron synthesis.

Gabriel Synthesis

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides using potassium phthalimide.[4][5] While not a direct method for thiazole ring formation, it can be conceptually adapted. A "Gabriel-type" approach to thiazoles would involve the reaction of an N-acylated aminomethyl ketone with a thionating agent. However, this is not a commonly used or straightforward route for the synthesis of 2-phenylthiazoles and is more of a theoretical consideration than a practical, widely-adopted method.

Modern Synthetic Routes

Contemporary organic synthesis has introduced a variety of catalytic and novel methodologies for the construction of the 2-phenylthiazole core, often offering milder reaction conditions, greater functional group tolerance, and higher efficiency.

Metal-Catalyzed Syntheses

Various transition metals have been employed to catalyze the formation of thiazole and benzothiazole rings, which are structurally related to 2-phenylthiazoles. These methods often proceed via C-H activation and C-S bond formation pathways.

  • Palladium-Catalyzed Synthesis: Palladium catalysts have been used for the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/C-S bond formation process.[6] This approach can be adapted for the synthesis of 2-phenylthiazoles.

  • Copper-Catalyzed Synthesis: Copper catalysts offer a more economical alternative to palladium and have been successfully used in the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles.[7]

  • Rhodium-Catalyzed Synthesis: Rhodium catalysts are also effective in mediating C-H functionalization reactions that can be applied to the synthesis of complex heterocyclic systems.[8]

Modern_Synthesis cluster_classical Classical Routes cluster_modern Modern Routes Hantzsch Hantzsch Synthesis CookHeilbron Cook-Heilbron Synthesis Gabriel Gabriel Synthesis Palladium Palladium-Catalyzed Copper Copper-Catalyzed Rhodium Rhodium-Catalyzed Microwave Microwave-Assisted OnePot One-Pot Synthesis Classical Classical Methods Classical->Hantzsch Classical->CookHeilbron Classical->Gabriel Modern Modern Methods Modern->Palladium Modern->Copper Modern->Rhodium Modern->Microwave Modern->OnePot

Figure 3: Overview of synthetic strategies for 2-phenylthiazoles.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeYield (%)Notes
Hantzsch Synthesis (Conventional) Phenacyl bromide, ThiobenzamideReflux in Ethanol2-12 h70-95%A widely applicable and high-yielding method.[9]
Hantzsch Synthesis (Microwave) Phenacyl bromide, ThiobenzamideMicrowave irradiation (e.g., 170W)5-15 min85-95%Significant reduction in reaction time with comparable or higher yields.[10]
One-Pot Hantzsch Synthesis Ketone, Thiourea, IodineReflux5 hModerate to ExcellentAvoids isolation of the intermediate α-haloketone.[11]
Palladium-Catalyzed Synthesis ThiobenzanilidesPd(II) catalyst, Cu(I) co-catalyst, Bu₄NBr, 120 °C12 hHighApplicable to benzothiazoles; requires catalyst and additives.[6]
Copper-Catalyzed Synthesis 2-Aminobenzenethiols, NitrilesCu(OAc)₂, Et₃N, Ethanol, 70 °C6 hUp to 86%A more cost-effective catalytic method for benzothiazoles.[7]

Experimental Protocols

Key Experiment 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is for a closely related derivative and is illustrative of the general procedure for a Hantzsch synthesis.

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of acetophenone, thiourea, and iodine is taken in a round-bottom flask and refluxed for 12 hours.[9]

  • The reaction mixture is then cooled to room temperature.

  • Excess unreacted acetophenone and iodine are removed by washing with diethyl ether.[9]

  • The mixture is poured into an ammonium hydroxide solution.

  • The crude product obtained is recrystallized from methanol.[9]

Key Experiment 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol demonstrates the significant advantages of using microwave irradiation.

Materials:

  • Substituted ketone (0.01 mol)

  • Thiourea (0.02 mol)

  • Iodine (0.01 mol)

  • Ethanol

Procedure:

  • The substituted ketone, thiourea, and iodine are placed in a microwave-safe flask.[10]

  • The mixture is subjected to microwave irradiation at 170 W for 5-15 minutes.[10]

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol.[10]

Experimental_Workflow cluster_conventional Conventional Hantzsch Synthesis cluster_microwave Microwave-Assisted Hantzsch Synthesis start_conv Mix Reactants reflux Reflux (2-12h) start_conv->reflux workup_conv Workup & Purification reflux->workup_conv product_conv 2-Phenylthiazole workup_conv->product_conv start_mw Mix Reactants microwave Microwave Irradiation (5-15min) start_mw->microwave workup_mw Workup & Purification microwave->workup_mw product_mw 2-Phenylthiazole workup_mw->product_mw

Figure 4: Comparison of conventional and microwave-assisted workflows.

Conclusion

The Hantzsch synthesis remains the most reliable and versatile method for the laboratory-scale synthesis of 2-phenylthiazoles. For rapid and efficient synthesis, the microwave-assisted variation of the Hantzsch reaction is highly recommended. While modern metal-catalyzed methods offer promising alternatives, particularly for the synthesis of more complex and substituted analogues, they often require more specialized catalysts and conditions. The Cook-Heilbron and Gabriel syntheses are less direct and not commonly employed for the preparation of 2-phenylthiazoles. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as antifungal, anticancer, and antimicrobial agents. This guide provides a comparative analysis of the selectivity of the 2-phenylthiazole scaffold by examining the performance of its various derivatives against a range of biological targets. The information is intended to assist researchers in navigating the therapeutic potential and possible off-target effects associated with this chemical class.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of representative 2-phenylthiazole derivatives against various targets and cell lines. This data, compiled from multiple studies, highlights the diverse potential of this scaffold.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives Targeting CYP51

Compound IDFungal StrainMIC (µg/mL)Comparator (Fluconazole) MIC (µg/mL)
Compound B9 [1]Candida albicans0.51
Compound B9 [1]Fluconazole-resistant C. albicans4>64
SZ-C14 [1]Candida albicans1–16Not specified
Compound 2d/2e [2]Candida albicans4.75–2.37 µMNot specified
Compound 2d/2e [2]Candida parapsilosis2.37–2.47 µMNot specified

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Proposed Target(s)Comparator(s) IC50 (µM)
Compound 5b [3]MCF-7 (Breast)0.48Tubulin PolymerizationCisplatin: >20, 5-FU: 15.32, Tamoxifen: 12.51
Compound 5b [3]A549 (Lung)0.97Tubulin PolymerizationCisplatin: 9.87, 5-FU: >50, Tamoxifen: 18.73
Compound 4c [4]MCF-7 (Breast)2.57VEGFR-2Staurosporine: 6.77
Compound 4c [4]HepG2 (Liver)7.26VEGFR-2Staurosporine: 8.4
Compound 8b, 8c, 8j, 8l, 8m [5]HeLa (Cervical)1.65–8.60hLDHANot specified
Compound 8j, 8m [5]HepG2 (Liver)7.90, 5.15hLDHANot specified
Compound 6d [6]K563 (Leukemia)Comparable to DasatinibNot specifiedDasatinib: <1
Compound 6d [6]MCF-7 (Breast)20.2Not specifiedDasatinib: <1
Compound 6d [6]HT-29 (Colon)21.6Not specifiedDasatinib: <1

Table 3: Antibacterial Activity of 2-Phenylthiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Proposed Target(s)Comparator(s) MIC (µg/mL)
Compound 33f [7]Staphylococcus aureus16Sortase ANot specified
Generic Derivatives [8]Various Bacteria6.25DNA GyraseCiprofloxacin: 6.25

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the evaluation of 2-phenylthiazole derivatives.

CYP51 Inhibition Assay (Reconstitution Assay)

This in vitro enzymatic assay measures the ability of a compound to inhibit the activity of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

  • Materials: Recombinant human or fungal CYP51, cytochrome P450 reductase (CPR), lanosterol (substrate), NADPH, test compounds, and a suitable buffer system.[9][10]

  • Procedure:

    • A reaction mixture is prepared containing purified recombinant CYP51 and CPR.[10]

    • The test compound, dissolved in a solvent like DMSO, is added at various concentrations.[10]

    • The reaction is initiated by the addition of the substrate (lanosterol) and the cofactor (NADPH).[9]

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the product is extracted.

    • The amount of product is quantified using LC-MS/MS or GC-MS.[9]

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).[11]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[11]

    • After the treatment period, the MTT solution is added to each well and incubated for a few hours.

    • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.[11]

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[11]

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium, test compounds, and 96-well microtiter plates.

  • Procedure:

    • The test compound is serially diluted in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.[10]

    • The plate is incubated under appropriate conditions (e.g., temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the evaluation of 2-phenylthiazole derivatives.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Catalyzes Phenylthiazole (2-Phenyl-1,3-thiazol-5-yl)methanamine Scaffold Phenylthiazole->CYP51 Inhibits Experimental_Workflow_Anticancer cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis (2-Phenylthiazole Derivative) C Cytotoxicity Assay (e.g., MTT Assay) A->C B Cell Culture (e.g., MCF-7, A549) B->C D Determine IC50 Value C->D E Target-Based Assay (e.g., Tubulin Polymerization, Kinase Assay) D->E F Cell Cycle Analysis D->F G Apoptosis Assay D->G H Lead Optimization E->H F->H G->H

References

Benchmarking the In Vitro ADME Properties of (2-Phenyl-1,3-thiazol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the (2-Phenyl-1,3-thiazol-5-yl)methanamine scaffold. Due to the limited publicly available data for this specific molecule, this document benchmarks its potential ADME profile against a curated selection of structurally related phenylthiazole derivatives reported in recent literature. The provided experimental data and detailed protocols will enable researchers to contextualize their findings and guide the development of novel compounds within this chemical class.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes key in vitro ADME parameters for representative phenylthiazole derivatives. These compounds have been selected to illustrate the range of properties observed within this class and to provide a basis for predicting the performance of novel analogues such as this compound.

Compound ClassKey In Vitro ADME PropertyFindingSignificance
Phenylthiazole Antibiotics Metabolic StabilityA lead compound was hampered by a short half-life due to rapid hepatic metabolism.[1] Newly developed analogs with alkoxy side chains demonstrated high metabolic stability (t½ > 4 h).[1]Demonstrates that minor structural modifications can significantly improve metabolic stability, a crucial parameter for in vivo efficacy.
Phenylthiazoles with tert-Butyl Side Chain Metabolic StabilityThis series of compounds possesses an advantageous stability to hepatic metabolism, with a biological half-life of more than 9 hours.[2]Highlights a successful strategy to enhance metabolic stability within the phenylthiazole class.
2-Phenylthiazole CYP51 Inhibitors Cytotoxicity & Predicted ADMECompound B9 exhibited low cytotoxicity and was predicted to have good drug-like properties.[3]Low cytotoxicity is a critical factor for a favorable safety profile. Predictive ADME models can guide early-stage compound selection.
Substituted Phenylthiazole Derivatives Cytotoxicity (IC50)4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives showed high cytotoxic activity against the MDA-MB-231 breast cancer cell line with IC50 values of 3.52 µM and 1.21 µM, respectively.[4]Provides quantitative data on the potential for off-target cytotoxic effects, which is essential for assessing therapeutic index.
N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives Cytotoxicity (IC50)Compound 4c (para-nitro substituted) showed an IC50 of 10.8 µM against the SKNMC neuroblastoma cell line, and compound 4d (meta-chloro substituted) had an IC50 of 11.6 µM against the Hep-G2 human hepatocarcinoma cell line.[5]Illustrates the impact of substitution patterns on cytotoxic activity against different cancer cell lines.
Tetrazole-containing Compounds (as a proxy for permeability) Caco-2 PermeabilitySome tetrazole-containing compounds, often used as carboxylic acid replacements, show asymmetric permeability in Caco-2 cells, which is characteristic of being a substrate for efflux transporters.[6]Suggests that permeability and potential for efflux should be carefully evaluated for phenylthiazole derivatives, as these can impact oral bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vitro ADME data. Below are standard protocols for key experiments cited in the context of phenylthiazole derivatives.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in the liver.

Methodology:

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH regenerating system.[7]

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.[8]

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer to measure its transport to the basolateral (B) side (A-to-B permeability), and in a separate well, it is added to the basolateral side to measure transport to the apical side (B-to-A permeability).

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sampling: Aliquots are taken from the receiver compartment at specified time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound exhibits toxicity to cells.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., Hep-G2, MCF-7, SKNMC) are seeded in 96-well plates and allowed to attach overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Analysis: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to interact with its target.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus, such as a RED (Rapid Equilibrium Dialysis) device, is used. This device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[9]

  • Sample Addition: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber.[9]

  • Equilibration: The apparatus is incubated at 37°C with shaking for a sufficient time to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing In Vitro ADME Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for key in vitro ADME assays.

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH NADPH Regenerating System NADPH->Incubation_Mix Time_Points Sampling at Time Points Incubation_Mix->Time_Points Incubate Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifugation Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate t½ & CLint LC_MS->Data_Analysis

Caption: Workflow for determining metabolic stability in human liver microsomes.

Caco2_Permeability_Workflow cluster_setup Assay Setup cluster_experiment Permeability Measurement cluster_analysis Data Analysis Culture Culture Caco-2 Cells on Transwell Inserts Monolayer Differentiated Monolayer Formation (21-25 days) Culture->Monolayer Add_Compound_A Add Compound to Apical Side (A -> B) Monolayer->Add_Compound_A Add_Compound_B Add Compound to Basolateral Side (B -> A) Monolayer->Add_Compound_B Incubate Incubate @ 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample Sample Receiver Compartment Incubate->Sample LC_MS LC-MS/MS Quantification Sample->LC_MS Calculate Calculate Papp & Efflux Ratio LC_MS->Calculate

Caption: Caco-2 cell permeability and efflux assay workflow.

References

A Comparative Analysis of the Cytotoxic Profiles of Thiazole-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various thiazole-based compounds against several cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further investigation.

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1] These derivatives exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways.[1][2] This guide summarizes key findings on the cytotoxic profiles of different thiazole-based compounds, presenting a comparative analysis of their efficacy and mechanistic insights.

Comparative Cytotoxic Activity of Thiazole Derivatives

The in vitro cytotoxic activity of a range of thiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a quantitative measure of a compound's potency, are summarized in the tables below.

Table 1: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)
Compound/DerivativeIC50 (µM)Reference
Thiazole-naphthalene derivative 5b0.48 ± 0.03[3]
Phthalimide derivative 5b0.2 ± 0.01[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c2.57 ± 0.16[3][5]
Amide-functionalized aminothiazole-benzazole analog 6b17.2 ± 1.9[2][3]
Urea-functionalized aminothiazole-benzazole analog 8a9.6 ± 0.6[3]
2,4-dioxothiazolidine derivative 221.21 ± 0.04[3]
Thiazole-coumarin hybrid 6a2.15 ± 0.12[3]
Thiazolyl-pyrazoline derivative 10b2.57 ± 0.16[3]
Compound 4c (R=NH=NH-Ph)2.57 ± 0.16[5]
Compound 4a (R=H)12.7 ± 0.77[5]
Compound 4b (R=Br)31.5 ± 1.91[5]
Compound 5 (acetoxy derivative)28.0 ± 1.69[5]
Staurosporine (Standard)6.77 ± 0.41[5]
Table 2: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Liver Cancer Cell Lines (HepG2)
Compound/DerivativeIC50 (µM)Reference
Compound 4c (R=NH=NH-Ph)7.26 ± 0.44[5]
Compound 4a (R=H)6.69 ± 0.41[5]
Compound 4b (R=Br)51.7 ± 3.13[5]
Compound 5 (acetoxy derivative)26.8 ± 1.62[5]
Staurosporine (Standard)8.4 ± 0.51[5]
Table 3: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Various Cancer Cell Lines
Compound/DerivativeCell LineIC50 (µM)Reference
Bis-thiazole derivative 5fKF-28 (Ovarian)0.006[6]
Bis-thiazole derivative 5aKF-28 (Ovarian)0.718[6]
Bis-thiazole derivative 5bKF-28 (Ovarian)3.37[6]
Phthalimide derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04[4]
Phthalimide derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[4]
Thiazole-pyrrolotriazinone hybrid 25A549 (Lung)-[7]
Thiazole-pyrrolotriazinone hybrid 27HepG2 (Liver)-[7]
β-pentene based thiazole 87aHeLa (Cervical)3.48 ± 0.14[8]
β-pentene based thiazole 87aSSMC-7721 (Liver)6.99 ± 0.15[8]
β-pentene based thiazole 87aCT-26 (Colon)8.84 ± 0.16[8]
3-aryl-6-phenylimidazo[2,1-b]thiazole 98HeLa (Cervical)6.5 ± 0.56[8]
3-aryl-6-phenylimidazo[2,1-b]thiazole 98A549 (Lung)8.9 ± 0.46[8]
3-aryl-6-phenylimidazo[2,1-b]thiazole 98MDA-MB-231 (Breast)10.9 ± 0.44[8]

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of thiazole derivatives is significantly influenced by their structural features. Studies have revealed that the presence and nature of substituents on the thiazole ring and associated moieties play a crucial role in their anticancer activity. For instance, a study on multi-heterocyclic molecules demonstrated that the presence of at least two sequentially linked thiazole rings is critical for cytotoxic activity against HCT-116 colon cancer cells.[9] Furthermore, compounds containing five sequential heterocycles with a minimum of two linked thiazoles were found to be more cytotoxic.[9]

In a series of bis-thiazole derivatives, compound 5f, which contains two electron-withdrawing chloro groups, was identified as the most potent cytotoxic agent against the KF-28 ovarian cancer cell line, with an IC50 value of 6 nM.[6] This highlights the impact of electronic effects of substituents on the cytotoxic profile.

Mechanistic Insights: Induction of Apoptosis

A primary mechanism through which thiazole-based compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.

Apoptotic Pathway of a Thiazole Derivative

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activates Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Bax->Mitochondrion Promotes permeabilization Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage Apoptosis Apoptosis Cleaved PARP->Apoptosis Thiazole Compound Thiazole Compound Thiazole Compound->Bcl-2 Downregulates Thiazole Compound->Bax Upregulates

Caption: Proposed apoptotic pathway induced by a thiazole derivative.

Studies on bis-thiazole derivatives have shown their ability to induce apoptosis through a mitochondrial-dependent pathway.[6] For example, treatment of KF-28 cells with certain bis-thiazole compounds led to the upregulation of pro-apoptotic genes like p53, Bax, and Puma, and the activation of caspases 3, 8, and 9.[6] Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 was observed.[6] Similarly, phthalimide-thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and altered expression of Bax and Bcl-2.[4]

Experimental Protocols

To ensure the reproducibility and standardization of cytotoxicity studies, detailed experimental protocols are crucial.

General Experimental Workflow for Cytotoxicity Profiling

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of thiazole compounds B->C D Incubate for 48-72h C->D E MTT Assay for Cell Viability D->E F Flow Cytometry (Annexin V/PI Staining) for Apoptosis D->F G Western Blot for Apoptosis-Related Proteins (Caspase-3, Bcl-2, Bax) D->G H Measure Absorbance (MTT) E->H I Quantify Apoptotic Cells F->I J Analyze Protein Expression G->J K Calculate IC50 values H->K

Caption: General experimental workflow for assessing the cytotoxicity of thiazole compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at a test wavelength of 492 nm using a microplate reader.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment, collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. and an imaging system.

References

Validating (2-Phenyl-1,3-thiazol-5-yl)methanamine as a Chemical Tool for Hedgehog Pathway Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2-Phenyl-1,3-thiazol-5-yl)methanamine as a potential chemical tool for investigating the Hedgehog (Hh) signaling pathway. While direct, extensive validation of this specific compound is not widely published, its phenylthiazole scaffold is present in numerous compounds exhibiting anticancer activity. This guide, therefore, positions this compound as a hypothetical probe for the Hedgehog pathway and compares it to well-established inhibitors, Vismodegib and Sonidegib, providing a framework for its potential validation.

The Hedgehog signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor, which relieves its inhibition of the 7-transmembrane protein Smoothened (SMO).[1][3] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[3][4]

Comparative Analysis of Hedgehog Pathway Inhibitors

This section compares the hypothetical activity of this compound with the FDA-approved SMO inhibitors, Vismodegib and Sonidegib. The data for the latter two compounds are derived from extensive clinical and preclinical studies.

FeatureThis compoundVismodegib (Erivedge®)Sonidegib (Odomzo®)
Target Hypothetically SMOSmoothened (SMO)[4][5]Smoothened (SMO)[6][7]
Mechanism of Action Putative SMO antagonistBinds to and inhibits SMO, blocking downstream signaling.[3][5]Binds to and inhibits SMO, preventing downstream activation of the Hh pathway.[6][8]
Reported Potency Data not availableIC₅₀: ~3 nM (BODIPY-cyclopamine displacement assay)IC₅₀: ~1.3 nM (radioligand binding assay)
Clinical Use Not clinically approvedApproved for metastatic or locally advanced basal cell carcinoma.[1][5]Approved for locally advanced basal cell carcinoma.[6][7]
Common Adverse Events UnknownMuscle spasms, alopecia, dysgeusia, weight loss, fatigue.[5][9]Muscle spasms, alopecia, dysgeusia, fatigue, nausea.[8][10]

Signaling Pathway and Validation Workflow

To validate a novel compound as a chemical tool for a specific pathway, a systematic approach is required. The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for validating a putative inhibitor.

Caption: Figure 1. The Hedgehog Signaling Pathway.

Validation_Workflow Figure 2. Experimental Workflow for Chemical Tool Validation cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Validation Target_Binding Target Engagement Assay (e.g., Radioligand Binding) Enzyme_Assay Biochemical Assay (if applicable) Target_Binding->Enzyme_Assay Cell_Based_Reporter Cell-Based Reporter Assay (e.g., GLI-Luciferase) Enzyme_Assay->Cell_Based_Reporter Target_Gene_Expression Target Gene Expression Analysis (qPCR for GLI1, PTCH1) Cell_Based_Reporter->Target_Gene_Expression Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation, Apoptosis) Target_Gene_Expression->Phenotypic_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel, etc.) Phenotypic_Assay->Selectivity_Profiling Xenograft_Model Xenograft Tumor Model (e.g., Medulloblastoma) Selectivity_Profiling->Xenograft_Model

Caption: Figure 2. Experimental Workflow for Chemical Tool Validation.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of chemical tools. Below are protocols for key experiments in the validation workflow.

GLI-Responsive Luciferase Reporter Assay

This assay is a primary method for quantifying the activity of the Hedgehog pathway in a cellular context.

  • Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

  • Protocol:

    • Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog N-terminal signaling domain (Shh-N) or a small molecule SMO agonist like SAG.

    • Incubate for 48-72 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

    • Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay directly measures the transcriptional output of the Hedgehog pathway.

  • Cell Line: A cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma cells with PTCH1 mutations) or a pathway-responsive cell line treated with an agonist.

  • Protocol:

    • Treat cells with the test compound at various concentrations for 24-48 hours.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of GLI1 and PTCH1 would indicate pathway inhibition.

Cell Proliferation Assay

This assay assesses the functional consequence of Hedgehog pathway inhibition on cancer cell growth.

  • Cell Line: A cancer cell line known to be dependent on Hedgehog signaling for proliferation (e.g., certain medulloblastoma or basal cell carcinoma cell lines).

  • Protocol:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

    • Incubate for a period of 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This compound, based on the broader anticancer activities of its phenylthiazole scaffold, presents an intriguing starting point for the development of a novel chemical probe for the Hedgehog signaling pathway. However, its efficacy and selectivity remain to be rigorously validated. The comparative data on established inhibitors like Vismodegib and Sonidegib, along with the detailed experimental protocols provided, offer a clear roadmap for researchers to systematically evaluate this and other novel compounds. Through such a structured validation process, the scientific community can confidently identify and characterize new chemical tools to further unravel the complexities of the Hedgehog pathway and its role in disease.

References

Safety Operating Guide

Safe Disposal of (2-Phenyl-1,3-thiazol-5-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like (2-Phenyl-1,3-thiazol-5-yl)methanamine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for its proper disposal.

This compound is classified as acutely toxic if swallowed. Adherence to the following procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed, substance-specific safety and handling information.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

Spill Management: In the event of a spill, isolate the area to prevent further contamination. For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[1][2][3] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material to avoid generating dust.[3] Place all contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste.

Hazard Classification

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationGHS CodeSignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowedGHS06 (Skull and Crossbones)

Data sourced from Sigma-Aldrich safety information.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][4] This ensures that the waste is managed in an environmentally responsible and compliant manner.

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.[1][3][4]

    • The container should be made of a material compatible with the chemical and have a secure lid.

    • It is important to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound".[1]

    • Include the approximate concentration and volume of the waste.[1]

    • Indicate the associated hazards, such as "Toxic".[1]

    • Note the date when the waste was first added to the container.[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]

    • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents and acids.[4][5]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[3][4]

    • Provide a complete and accurate description of the waste.[1]

Note: Never dispose of this compound down the drain or in the regular trash.[1] This can cause significant harm to aquatic life and ecosystems.[4]

Disposal Workflow

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label_container store Store Sealed Container in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (2-Phenyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of (2-Phenyl-1,3-thiazol-5-yl)methanamine. The following procedural guidance is designed to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment is mandatory to prevent exposure through ingestion, inhalation, or skin contact. The minimum required PPE for handling this compound is outlined below.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the solid chemical. Double-gloving is recommended for extended handling periods.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles of the solid compound.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and dropped objects.

Safe Handling Procedures

Adherence to the following operational plan is critical to minimize exposure and ensure a safe working environment.

  • Engineering Controls: All weighing and transfers of solid this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne dust.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Spill Management: In the event of a spill, cordon off the area. For a small spill, gently cover the solid with an absorbent material to avoid raising dust, then carefully scoop the mixture into a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

AspectProcedure
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The designated storage class for this compound is 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Disposal Dispose of waste this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Step 2 Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Step 3 Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Step 4 Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Step 5 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 6

Caption: Standard operational workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.